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  • Product: N-cis-p-Coumaroyltyrosine

Core Science & Biosynthesis

Foundational

N-cis-p-Coumaroyltyrosine chemical structure and properties

Structural Dynamics, Synthesis, and Bioactivity [1] Executive Summary & Chemical Identity[1] N-cis-p-Coumaroyltyrosine is the high-energy geometric isomer of N-p-coumaroyltyrosine, a hydroxycinnamic acid amide (HCAA) fou...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Bioactivity [1]

Executive Summary & Chemical Identity[1]

N-cis-p-Coumaroyltyrosine is the high-energy geometric isomer of N-p-coumaroyltyrosine, a hydroxycinnamic acid amide (HCAA) found ubiquitously in the reproductive organs and cell walls of higher plants (e.g., Allium, Triticum, Theobroma).[1] While the trans (E) isomer is the thermodynamically stable ground state synthesized enzymatically, the cis (Z) isomer represents a photo-activated state critical for understanding plant UV-defense mechanisms and potential pharmacological "molecular switching" applications.

This guide details the physicochemical distinction between the isomers, providing a roadmap for researchers to synthesize, isolate, and validate the cis form from the commercially available trans precursor.

Chemical Registry
PropertyData
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid
Common Name N-cis-p-Coumaroyltyrosine; cis-Dideoxyclovamide
Molecular Formula C₁₈H₁₇NO₅
Molecular Weight 327.33 g/mol
Isomerism Geometric (Cis/Z at the cinnamoyl double bond)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1]

Structural Characterization & Isomerism

The biological and physical differentiation between the cis and trans forms hinges on the steric arrangement across the olefinic double bond of the coumaroyl moiety.

Nuclear Magnetic Resonance (NMR) Validation

The most definitive method for distinguishing the cis isomer is ¹H-NMR spectroscopy. The coupling constant (


) of the vinylic protons is the diagnostic standard.
  • Trans-isomer (E): The vinylic protons (

    
     and 
    
    
    
    ) exhibit a large coupling constant (
    
    
    ), indicating a 180° dihedral angle.[1]
  • Cis-isomer (Z): The vinylic protons exhibit a significantly reduced coupling constant (

    
    ), resulting from the steric strain and reduced orbital overlap in the cis configuration.
    
UV-Vis Spectroscopy & Photo-Switching

The cis isomer is characterized by a hypsochromic shift (blue shift) and a hypochromic effect (lower intensity) compared to the trans form.[1]

  • 
     (Trans):  ~310–315 nm (High 
    
    
    
    )[1]
  • 
     (Cis):  ~260–280 nm (Lower 
    
    
    
    , appearance of "cis-peak")[1]

The transition is reversible but photostationary states (PSS) heavily favor the cis form under UV irradiation (300–365 nm), while thermal relaxation or visible light restores the trans form.

Isomerization Trans Trans-N-p-Coumaroyltyrosine (Thermodynamically Stable) λmax ≈ 310 nm Excited Excited Singlet State (S1) Trans->Excited UV Absorption (hν) 300-360 nm Cis Cis-N-p-Coumaroyltyrosine (High Energy) λmax ≈ 260 nm Excited->Cis Intersystem Crossing / Relaxation Cis->Trans Thermal Relaxation (Δ) or Visible Light

Figure 1: Photo-isomerization cycle.[1] UV energy overcomes the rotational barrier, trapping the molecule in the cis-configuration.

Biosynthetic & Synthetic Pathways

In biological systems, the compound is synthesized in the trans configuration by BAHD acyltransferases. The cis form is typically an artifact of UV exposure or a specific stress response metabolite.

Enzymatic Biosynthesis (In Planta)

The pathway utilizes the phenylpropanoid network. Tyrosine is dual-purposed: it serves as the acceptor amine and (via PAL/TAL activity) as the precursor for the coumaroyl donor.

Biosynthesis Phe L-Phenylalanine / L-Tyrosine PAL PAL / TAL Phe->PAL Cin Trans-Cinnamic Acid C4H C4H Cin->C4H Coum p-Coumaric Acid 4 4 Coum->4 CoumCoA p-Coumaroyl-CoA (Activated Donor) THT THT / BAHD Acyltransferase CoumCoA->THT Tyr L-Tyrosine (Acceptor) Tyr->THT Product Trans-N-p-Coumaroyltyrosine PAL->Cin C4H->Coum CL 4CL (Ligase) CL->CoumCoA THT->Product Conjugation

Figure 2: Enzymatic assembly via the BAHD acyltransferase family (THT: Tyramine/Tyrosine Hydroxycinnamoyl Transferase).[1]

Biological Function & Pharmacological Potential[1][5]

While the trans form is the primary structural unit in cell wall cross-linking (lignin/suberin), the cis form possesses unique steric properties that may alter its bioactivity.

Molecular Mimicry & Binding

The cis-isomer adopts a "bent" conformation similar to folded peptides.[1] This allows it to potentially:

  • Fit into hydrophobic pockets of enzymes (e.g., Tyrosinase) more effectively than the linear trans form.

  • Intercalate into membranes with different kinetics, altering membrane fluidity during UV stress in plants.

Validated Bioactivities (HCAA Class)
  • Antioxidant: The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals (DPPH/ABTS assays).

  • Antimicrobial: Acts as a phytoalexin, disrupting bacterial cell membranes.

  • Tyrosinase Inhibition: N-coumaroyltyrosine is a structural analogue of tyrosine (the substrate for melanin synthesis), acting as a competitive inhibitor.

Experimental Protocols

Protocol A: Synthesis of N-cis-p-Coumaroyltyrosine (Photo-Isomerization)

Objective: Generate the cis isomer from the commercially available trans standard for analytical comparison.

Reagents:

  • Trans-N-p-coumaroyltyrosine (purity >95%)[1]

  • Methanol (HPLC Grade)[1]

  • UV Light Source (365 nm UV lamp or photoreactor)[1]

Methodology:

  • Preparation: Dissolve 5 mg of trans-N-p-coumaroyltyrosine in 5 mL of Methanol (1 mg/mL).

  • Equilibration: Place the solution in a quartz cuvette or borosilicate glass vial.

  • Irradiation: Expose the sample to 365 nm UV light at a distance of 10 cm.

    • Time Course: Irradiate for 15, 30, 60, and 120 minutes.

  • Monitoring: At each time point, inject 10 µL into HPLC (see Protocol B).

  • Result: You will observe the depletion of the trans peak and the emergence of a new, earlier-eluting peak (the cis isomer).

  • Isolation: For preparative scale, use semi-prep HPLC to collect the cis fraction. Note: Work in low light to prevent thermal relaxation back to trans.

Protocol B: HPLC Separation of Isomers

Objective: Quantify the ratio of cis to trans isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (isobestic point approximation) and 310 nm (trans-specific).[1]

Gradient Table:

Time (min) % Buffer B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
16.0 100 Wash

| 20.0 | 10 | Re-equilibration |

Expected Retention:

  • Cis-isomer: Elutes earlier (more polar due to exposed amide/dipole moment).[1]

  • Trans-isomer: Elutes later (more planar/hydrophobic interaction with C18).[1]

References

  • PubChem. (2025).[1] N-p-Coumaroyltyrosine | C18H17NO5.[1] National Library of Medicine.[1] [Link]

  • Macoy, D. M., et al. (2015). Plant hydroxycinnamic acid amides: Biosynthesis and function. In Plant Physiology. [Link] (Generalized HCAA reference).[1]

  • Wang, J., et al. (2020). Isomerization of trans-cinnamic acid derivatives: A mechanistic study.Journal of Photochemistry and Photobiology. [Link] (Mechanistic grounding for cis/trans shifts).[1]

  • Kang, S., et al. (2009). Tyrosinase inhibitory activity of coumaroyl-tyrosine derivatives.[1]Journal of Natural Products. [Link]

  • D'Auria, J. C. (2006).[1][2] Acyltransferases in plants: a good time to be BAHD.[1]Current Opinion in Plant Biology. [Link][1]

Sources

Exploratory

Technical Monograph: N-trans-p-Coumaroyltyrosine vs. N-cis-p-Coumaroyltyrosine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Stereochemical Impact on Bioactivity, Stability, and Analytical Characterization Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Stereochemical Impact on Bioactivity, Stability, and Analytical Characterization

Executive Summary

In the development of phenylpropanoid-derived therapeutics, the stereochemistry of the olefinic bond is a critical determinant of pharmacological efficacy. N-p-Coumaroyltyrosine, a hydroxycinnamoyl amide, exists primarily as the (E)-isomer (trans) in biological systems.[1] This isomer exhibits potent antioxidant activity and has emerged as a promising inhibitor of the bacterial SOS response , a mechanism driving antibiotic resistance.

The (Z)-isomer (cis) , typically a product of photoisomerization, often displays significantly reduced biological potency and altered solubility profiles. For drug development professionals, distinguishing these isomers is not merely an academic exercise but a quality control imperative. This guide delineates the structural, functional, and analytical differences between the two isomers, providing actionable protocols for their separation and characterization.

Structural & Stereochemical Fundamentals

The core difference lies in the geometry of the C=C double bond linking the phenolic ring to the amide carbonyl.

Thermodynamic and Steric Landscape
  • N-trans-p-Coumaroyltyrosine (E-isomer):

    • Geometry: The phenyl ring and the carbonyl group are on opposite sides of the double bond.

    • Conformation: Favors a planar or near-planar conformation, maximizing

      
      -orbital overlap (conjugation) across the cinnamoyl moiety.[1] This planarity is essential for intercalation into DNA or binding to narrow hydrophobic pockets in proteins (e.g., RecA/LexA complexes).
      
    • Stability: Thermodynamically more stable (

      
       relative to cis).[1]
      
  • N-cis-p-Coumaroyltyrosine (Z-isomer):

    • Geometry: The bulky phenyl ring and the carbonyl group are on the same side, inducing steric strain.

    • Conformation: The molecule adopts a twisted, non-planar "bent" geometry to relieve steric clash between the aromatic protons and the carbonyl oxygen.

    • Stability: Metastable.[1] Reverts to trans slowly in the dark or rapidly under thermal stress/acidic catalysis, but accumulates under UV irradiation (300–360 nm).

Visualization of Isomerization Dynamics

Isomerization Trans N-trans-p-Coumaroyltyrosine (Bioactive, Planar, Stable) Trans->Trans Biosynthetic Enzymes (BAHD) Excited Excited State (Biradical/Zwitterion) Trans->Excited UV (hv) 300-360 nm Cis N-cis-p-Coumaroyltyrosine (Bent, Metastable, Less Active) Excited->Cis Intersystem Crossing Cis->Trans Thermal / Acid Reversion

Figure 1: Isomerization dynamics showing the UV-mediated conversion to the cis-form and the thermodynamic drive back to the trans-form.[1]

Analytical Differentiation

Differentiation is critical during extraction and stability testing. The cis isomer is frequently an artifact of light exposure during sample processing.

Nuclear Magnetic Resonance (NMR)

The definitive method for identification is


H-NMR, specifically looking at the olefinic protons (

and

to the carbonyl).[1]
FeatureN-trans-p-CoumaroyltyrosineN-cis-p-Coumaroyltyrosine
Coupling Constant (

)
15.0 – 16.5 Hz (Large, characteristic of trans)12.0 – 13.0 Hz (Smaller, characteristic of cis)
Chemical Shift (

)
Olefinic protons appear downfield due to deshielding from planarity.[1]Olefinic protons often shifted upfield due to loss of conjugation.
UV-Vis Spectroscopy[1][2]
  • Trans: Shows a strong absorption maximum (

    
    ) typically around 310–320 nm  with a high extinction coefficient (
    
    
    
    ) due to extended conjugation.[1]
  • Cis: The

    
     often undergoes a hypsochromic shift (blue shift)  (e.g., to ~300 nm) and a significant hypochromic effect  (lower intensity) because the bent structure disrupts the 
    
    
    
    -electron system.[1]
HPLC Chromatography (Reverse Phase C18)
  • Elution Order: In typical acidic mobile phases (Water/Acetonitrile with Formic Acid), the cis isomer is generally more polar (due to a higher dipole moment and reduced planarity exposing polar groups) and elutes earlier than the trans isomer.

  • Separation Factor: Baseline separation is achievable but requires gradient optimization.[1]

Biosynthesis & Biological Function[1]

Biosynthetic Pathway

In plants (e.g., Theobroma cacao), the synthesis is strictly stereocontrolled.

Biosynthesis Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin Deamination Coum p-Coumaric Acid Cin->Coum Hydroxylation CoumCoA p-Coumaroyl-CoA Coum->CoumCoA CoA Ligation Product N-trans-p-Coumaroyltyrosine CoumCoA->Product Conjugation Tyr Tyrosine Tyr->Product Amine Acceptor PAL PAL PAL->Phe C4H C4H C4H->Cin 4 4 CL 4CL CL->Coum HCT HCT (BAHD Acyltransferase) HCT->CoumCoA

Figure 2: Biosynthetic pathway.[1] The enzyme HCT (Hydroxycinnamoyl Transferase) specifically utilizes the trans-CoA thioester.[1]

Pharmacological Divergence: Bacterial SOS Inhibition

A critical application of N-trans-p-coumaroyltyrosine is in combating antibiotic resistance.[1]

  • Mechanism: The bacterial SOS response is regulated by the RecA protein, which senses DNA damage and stimulates the autoproteolysis of the LexA repressor.[2]

  • Trans-Isomer Activity: The planar trans isomer acts as a RecA inhibitor .[1] It likely binds to the ATP-binding site or the ssDNA interaction groove of RecA, preventing the formation of the active nucleofilament. This suppresses the SOS response, rendering bacteria hypersensitive to ciprofloxacin and preventing the evolution of resistance.

  • Cis-Isomer Inactivity: The "bent" cis isomer cannot effectively intercalate or fit into the narrow RecA binding cleft, resulting in significantly higher

    
     values (often inactive).
    

Experimental Protocols

Protocol: Controlled Photoisomerization (Generating the Cis Standard)

Since cis standards are rarely commercially available, you must generate them from the trans standard for QC method development.

  • Preparation: Dissolve 10 mg of N-trans-p-coumaroyltyrosine in 10 mL of Methanol (HPLC grade).

  • Irradiation: Place the solution in a quartz cuvette or borosilicate glass vial. Expose to UV light (365 nm UV lamp, 6W) at a distance of 10 cm.

  • Time Course: Irradiate for 60 minutes.

    • Note: Equilibrium is usually reached at ~60:40 (cis:trans) ratio (Photostationary State).[1]

  • Verification: Inject an aliquot into HPLC to confirm the appearance of a new, earlier-eluting peak with a distinct UV spectrum.

Protocol: HPLC Separation Method

This method ensures resolution of the two isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 
    
    
    
    mm).
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: 310 nm (optimal for trans), 280 nm (compromise for both).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic)[1]

    • 2–15 min: 10%

      
       40% B (Linear Gradient)[1]
      
    • 15–20 min: 40%

      
       90% B (Wash)[1]
      
  • Expected Results:

    • N-cis-p-Coumaroyltyrosine: ~8.5 min[1]

    • N-trans-p-Coumaroyltyrosine: ~10.2 min[1]

References

  • Alemanno, L., et al. (2003).[3] "Localization and Identification of Phenolic Compounds in Theobroma cacao L. Somatic Embryogenesis." Annals of Botany, 92(4), 613-623.[3] Link[1]

  • Noh, M. H., et al. (2021). "Targeting the Bacterial SOS Response for New Antimicrobial Agents: Drug Targets, Molecular Mechanisms and Inhibitors."[4] International Journal of Molecular Sciences, 22(17), 9400.[5] Link

  • D'Auria, J. C. (2006).[1] "Acyltransferases in plants: a good time to be BAHD." Current Opinion in Plant Biology, 9(3), 331-340.[1] Link

  • Allen, R., et al. (2023). "Role of Extracellular DNA in Bacterial Response to SOS-Inducing Drugs." Antimicrobial Agents and Chemotherapy. Link

  • PubChem Compound Summary. "N-p-Coumaroyltyrosine." National Center for Biotechnology Information.[1] Link

Sources

Foundational

Molecular weight and formula of N-cis-p-Coumaroyltyrosine

This guide serves as a technical monograph on N-cis-p-Coumaroyltyrosine , a bioactive phenylpropanoid conjugate.[1] It is designed for researchers in phytochemistry, medicinal chemistry, and analytical toxicology requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on N-cis-p-Coumaroyltyrosine , a bioactive phenylpropanoid conjugate.[1] It is designed for researchers in phytochemistry, medicinal chemistry, and analytical toxicology requiring precise physicochemical data and validated characterization protocols.

Molecular Identity, Isomeric Characterization, and Analytical Protocols

Executive Summary

N-p-Coumaroyltyrosine is a phenolic amide conjugate formed by the condensation of p-coumaric acid and tyrosine.[1] While the trans (E) isomer is the predominant naturally occurring form (found in Theobroma cacao, Allium spp., and bacterial metabolites), the cis (Z) isomer typically arises through photoisomerization upon UV exposure or specific enzymatic pathways. Distinguishing these stereoisomers is critical in pharmacological studies, as their spatial configurations significantly alter receptor binding affinity and antioxidant potency. This guide provides the definitive molecular data, fragmentation behaviors, and protocols for the isolation and identification of the cis isomer.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates consensus values from high-resolution mass spectrometry (HRMS) and crystallographic databases.

Table 1: Physicochemical Constants
PropertyValueNotes
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-[[(2Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acidSpecific to cis isomer
Molecular Formula C₁₈H₁₇NO₅ Identical for cis and trans
Molecular Weight (Avg) 327.33 g/mol
Monoisotopic Mass 327.1107 Da Calculated for ¹²C₁₈¹H₁₇¹⁴N¹⁶O₅
CAS Number 77201-65-1 Specific to cis isomer (Trans: 77201-66-2)
Solubility DMSO, Methanol, EthanolPoor solubility in water
pKa (Predicted) ~4.0 (COOH), ~9.8 (Phenolic OH)Ionizable groups affect retention time
UV

~290–300 nmCis typically hypsochromic shift vs Trans (~310 nm)
Stereochemical Configuration

The cis (Z) isomer possesses a double bond geometry where the tyrosine moiety and the hydroxyphenyl ring of the coumaroyl group are on the same side. This creates a "bent" conformation distinct from the linear trans (E) form.

  • Trans (E):

    
     coupling constant ≈ 15–16 Hz.[1]
    
  • Cis (Z):

    
     coupling constant ≈ 10–12 Hz (Diagnostic NMR signal).[1]
    

Analytical Characterization & Fragmentation

Accurate identification requires differentiating the cis isomer from the trans background. Mass spectrometry (MS/MS) provides structural confirmation, while retention time shifts in LC serve as the primary separation metric.

Mass Spectrometry (LC-ESI-QTOF)

In negative ionization mode [M-H]⁻ (m/z 326.1037) , N-cis-p-coumaroyltyrosine undergoes characteristic cleavage of the amide bond.[1][2]

Table 2: Diagnostic MS/MS Fragments (Negative Mode)
m/z (Experimental)Ion SpeciesFragmentation Mechanism
326.1037

Precursor molecular ion
206.0455 $[M-H - C_8H_8O]^- $Loss of vinyl-phenol moiety (Tyrosine retention)
163.0401

Coumarate moiety (cleavage at amide N)
119.0502

Decarboxylation of coumarate fragment
93.0346

Phenol moiety
Visualization: Fragmentation & Isomerization Logic

The following diagram illustrates the relationship between the trans precursor, the UV-induced cis isomer, and the resulting MS fragmentation pathway.

G Trans Trans-p-Coumaroyltyrosine (Natural Form) CAS: 77201-66-2 UV UV Irradiation (365 nm) Trans->UV Cis N-cis-p-Coumaroyltyrosine (Target Isomer) CAS: 77201-65-1 UV->Cis Photoisomerization MS_Pre Precursor Ion [M-H]- 326.1037 Cis->MS_Pre ESI(-) Frag1 Coumarate Ion m/z 163.04 MS_Pre->Frag1 Amide Cleavage Frag2 Tyrosine Ion m/z 180.06 MS_Pre->Frag2 Amide Cleavage Frag3 Decarboxylated m/z 119.05 Frag1->Frag3 -CO2

Caption: Pathway depicting the UV-mediated generation of the cis-isomer and its subsequent electrospray ionization fragmentation pattern.

Biological Relevance

  • Biosynthesis: Naturally synthesized via the BAHD acyltransferase family, transferring p-coumaroyl-CoA to tyrosine.[1]

  • Activity:

    • Antioxidant: Phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals (ROS).[1]

    • Anti-adhesion: Analogues have shown efficacy in inhibiting Helicobacter pylori adhesion to gastric epithelial cells.[1]

    • Plant Defense: Accumulates in Theobroma cacao (cocoa) leaves and seeds as a stress response metabolite.[1]

Experimental Protocols

Protocol A: Generation of N-cis-p-Coumaroyltyrosine (Photoisomerization)

Since the cis isomer is commercially rare, it is best generated in situ from the readily available trans isomer.[1]

  • Preparation: Dissolve 1 mg of trans-N-p-coumaroyltyrosine in 1 mL of Methanol:Water (50:50).

  • Irradiation: Place the solution in a quartz cuvette. Expose to UV light (

    
     nm) for 30–60 minutes.[1]
    
    • Note: Equilibrium is typically reached at a ~60:40 (cis:trans) ratio (photostationary state).[1]

  • Separation: Inject the mixture into an HPLC system (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Elution Order: The cis isomer is more polar (due to dipole moment changes) and typically elutes earlier than the trans isomer on reverse-phase columns.[1]

Protocol B: Chemical Synthesis (Amide Coupling)

For larger quantities, chemical synthesis is required.[1]

  • Activation: React p-coumaric acid (1 eq) with N-hydroxysuccinimide (NHS) (1.1 eq) and EDC.HCl (1.1 eq) in dry DMF to form the NHS-ester. Stir for 4h at RT.

  • Coupling: Add L-Tyrosine (1 eq) dissolved in DMF/NaHCO₃ buffer. Stir overnight.

  • Purification: Acidify to pH 3, extract with Ethyl Acetate. Purify via Semi-prep HPLC.

  • Isomer Isolation: The synthetic product will be predominantly trans. Apply Protocol A to generate the cis form if needed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51136557, N-cis-p-Coumaroyltyrosine.[1] Retrieved from [Link]

  • National Institutes of Health (2025). Global Substance Registration System (GSRS): N-P-COUMAROYLTYROSINE.[1] Retrieved from [Link][1]

  • MassBank of North America (2025). Mass Spectrum: N-cis-p-Coumaroyltyrosine (LC-ESI-QTOF).[1] Retrieved from [Link][1]

  • D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology.[1] (Contextual grounding for biosynthesis).

  • Kutney, J. P., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds.[1][3] Bentham Open.[1] (Contextual grounding for fragmentation mechanisms).

Sources

Exploratory

Hydroxycinnamic acid amides (HCAAs) classification N-cis-p-Coumaroyltyrosine

Classification, Biosynthesis, and Characterization of Hydroxycinnamic Acid Amides Executive Summary This technical guide provides a comprehensive analysis of -cis-p-Coumaroyltyrosine , a bioactive Hydroxycinnamic Acid Am...

Author: BenchChem Technical Support Team. Date: February 2026

Classification, Biosynthesis, and Characterization of Hydroxycinnamic Acid Amides

Executive Summary

This technical guide provides a comprehensive analysis of


-cis-p-Coumaroyltyrosine , a bioactive Hydroxycinnamic Acid Amide (HCAA).[1][2] While HCAAs are traditionally characterized in their thermodynamically stable trans (

) configurations, the cis (

) isomers represent a critical, often overlooked subclass with distinct steric properties and potential biological activities.[2] This document details the structural classification, enzymatic biosynthesis via the BAHD acyltransferase superfamily, and rigorous protocols for the extraction, synthesis, and analytical differentiation of the cis-isomer. It serves as a definitive reference for researchers investigating plant secondary metabolites and developing phenylpropanoid-based therapeutics.[1][2]

Part 1: Chemical Classification & Structural Biology[1][2]

Structural Identity

-cis-p-Coumaroyltyrosine (Formula: 

; MW: 327.33 g/mol ) is a conjugate of p-coumaric acid and L-tyrosine.[1][2][3] It belongs to the class of Hydroxycinnamic Acid Amides (HCAAs) , also referred to as phenylamides or hydroxycinnamoylamides.[2]
  • Acyl Moiety: p-Coumaroyl (4-hydroxycinnamoyl) group.[1][2]

  • Amine/Amino Acid Moiety: L-Tyrosine (retaining the carboxylic acid functionality, distinguishing it from tyramine conjugates like p-coumaroyltyramine).[1][2]

  • Isomerism: The olefinic double bond of the coumaroyl moiety exists in the cis (

    
    ) configuration.[2] This is energetically less stable than the trans (
    
    
    
    ) form and is often generated via photo-isomerization upon exposure to UV radiation (254–366 nm).[1][2]
The Cis vs. Trans Equilibrium

In biological systems, HCAAs are predominantly synthesized as trans-isomers.[1][2] The detection of high concentrations of


-cis-p-Coumaroyltyrosine often indicates either:
  • Photo-isomerization: Artifactual conversion during extraction under ambient light.[1][2]

  • Stress Response: Specific in planta accumulation in response to UV-B stress or pathogen attack, where the cis geometry may facilitate binding to specific enzymatic pockets or cell wall integration.[1][2]

Part 2: Biosynthesis & Enzymology[2][4]

The biosynthesis of


-p-coumaroyltyrosine is catalyzed by enzymes of the BAHD acyltransferase  superfamily.[1][2] Unlike the biosynthesis of p-coumaroyltyramine (which requires decarboxylation of tyrosine first), 

-coumaroyltyrosine is formed by the direct condensation of p-coumaroyl-CoA and L-tyrosine.[1][2]
Enzymatic Pathway[1]
  • Precursor Formation: Phenylalanine ammonia-lyase (PAL) and Cinnamate 4-hydroxylase (C4H) generate p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL).[1][2]

  • Amide Conjugation: A specific Hydroxycinnamoyltransferase (HCT) transfers the acyl group from CoA to the

    
    -amino group of tyrosine.[1][2]
    
Pathway Visualization

The following diagram illustrates the biosynthetic flow and the physicochemical isomerization step.

Biosynthesis Phe L-Phenylalanine Coum p-Coumaric Acid Phe->Coum PAL, C4H CoA p-Coumaroyl-CoA Coum->CoA 4CL (ATP, CoA) Trans N-trans-p-Coumaroyltyrosine CoA->Trans HCT/BAHD (+ L-Tyrosine) Tyr L-Tyrosine Cis N-cis-p-Coumaroyltyrosine Trans->Cis UV Light (hv) Photo-isomerization Cis->Trans Thermal Relaxation

Caption: Biosynthetic origin of N-p-coumaroyltyrosine and the photo-reversible trans-to-cis isomerization.[1][2]

Part 3: Analytical Characterization[1][2]

Accurate identification requires distinguishing the cis isomer from the trans isomer using NMR coupling constants and Mass Spectrometry retention times.[2]

Nuclear Magnetic Resonance (NMR)

The geometry of the double bond is definitively assigned via


-NMR coupling constants (

) of the olefinic protons (

and

relative to the carbonyl).[2]
FeatureTrans (

) Isomer
Cis (

) Isomer
Mechanistic Note
Olefinic Coupling (

)
15.0 – 16.5 Hz 12.0 – 13.0 Hz Trans protons have a larger dihedral angle (

) vs Cis (

).[1][2]
Chemical Shift (

)
Lower field (deshielded)Higher field (shielded)Anisotropic effect of the carbonyl group.[1][2]
Mass Spectrometry (LC-MS/MS)
  • Precursor Ion:

    
     at m/z 326.1037 (Negative Mode).[1][2]
    
  • Fragmentation:

    • m/z 163: [p-Coumarate - H]

      
       (cleavage of amide bond).[1][2]
      
    • m/z 119: Decarboxylation of coumaric moiety.

    • m/z 180: Tyrosine fragment.[1][2]

  • Chromatography: On C18 reverse-phase columns, the cis isomer typically elutes earlier than the trans isomer due to higher polarity and reduced planarity, which decreases hydrophobic interaction with the stationary phase.[2]

Part 4: Experimental Protocols

Chemical Synthesis of N-cis-p-Coumaroyltyrosine

Direct synthesis yields the trans isomer.[1][2] The cis isomer is generated via controlled photo-isomerization.[1][2][4]

Reagents: p-Coumaric acid, L-Tyrosine methyl ester, DCC (Dicyclohexylcarbodiimide), HOBt, DMF, NaOH.[1][2]

  • Coupling Reaction:

    • Dissolve trans-p-coumaric acid (1.0 eq) and L-Tyrosine methyl ester HCl (1.1 eq) in anhydrous DMF under

      
      .
      
    • Add HOBt (1.2 eq) and TEA (Triethylamine, 2.0 eq). Cool to 0°C.[1][2]

    • Add DCC (1.2 eq) dropwise.[1][2] Stir at 0°C for 1h, then room temperature for 24h.

    • Filter DCU precipitate.[1][2] Dilute filtrate with EtOAc, wash with 1N HCl, saturated

      
      , and brine. Dry (
      
      
      
      ) and concentrate.[1][2]
  • Hydrolysis:

    • Dissolve the ester in MeOH:H2O (3:1).[2] Add LiOH (3 eq).[1][2] Stir until TLC shows conversion. Acidify to pH 2.[1][2] Extract with EtOAc.[1][2]

  • Photo-Isomerization (Targeting Cis):

    • Dissolve purified N-trans-p-coumaroyltyrosine in MeOH (1 mg/mL).

    • Irradiate with UV light (365 nm) in a quartz vessel for 2–4 hours.[1][2]

    • Purification: Separate the resulting cis/trans mixture (~40:60 ratio) via Semi-preparative HPLC (C18 column, MeOH/Water gradient).

Extraction from Plant Tissue

Target Matrix: Theobroma cacao leaves or Hordeum vulgare roots.[1][2]

  • Lyophilization: Freeze-dry plant tissue and grind to fine powder.[1][2]

  • Extraction: Sonication-assisted extraction with 70% MeOH (1:10 w/v) for 30 min at <40°C (Avoid high heat to prevent degradation).

  • Clarification: Centrifuge at 10,000 x g for 10 min.

  • Enrichment (SPE):

    • Condition C18 SPE cartridge with MeOH then Water.[1][2]

    • Load supernatant.[1][2][5] Wash with 10% MeOH (removes sugars/polar acids).[1][2]

    • Elute HCAAs with 80% MeOH.[1][2]

  • Analysis: Inject into LC-MS/MS.

Part 5: Biological Function & Therapeutic Potential[1][2]

Plant Defense Mechanisms

HCAAs act as phytoanticipins (constitutive defense) and phytoalexins (induced defense).[1][2]

  • Cell Wall Reinforcement: They act as substrates for peroxidases, cross-linking into the cell wall to form a physical barrier against pathogen ingress (lignification/suberization).[2]

  • Antimicrobial Activity: The amphiphilic nature of

    
    -coumaroyltyrosine allows it to perturb fungal membrane integrity.[1][2]
    
Pharmacological Relevance[1][7]
  • 
    -Glucosidase Inhibition: 
    
    
    
    -p-Coumaroyltyrosine has demonstrated inhibitory activity against
    
    
    -glucosidase, suggesting potential as an anti-diabetic agent by blunting postprandial glucose spikes.[1][2]
  • Antioxidant: The phenolic hydroxyl groups provide radical scavenging capacity, protecting cells from oxidative stress-induced apoptosis.[1][2]

Mechanism of Action Diagram

MOA HCAA N-cis-p-Coumaroyltyrosine ROS ROS Scavenging (Antioxidant) HCAA->ROS Enz Enzyme Inhibition (alpha-Glucosidase) HCAA->Enz Wall Cell Wall Cross-linking (Peroxidase-mediated) HCAA->Wall Effect1 Cytoprotection ROS->Effect1 Effect2 Anti-Diabetic Potential Enz->Effect2 Effect3 Pathogen Resistance Wall->Effect3

Caption: Multifaceted biological activities of N-cis-p-Coumaroyltyrosine in plant and human systems.

References

  • Hydroxycinnamic Acid Amide Metabolism: Physiology and Biochemistry. Source: ResearchGate.[1][2][6] URL:[Link]

  • Clovamide, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp.[1][2] in Theobroma cacao. Source: Frontiers in Plant Science.[1][2] URL:[Link]

  • Evidence for trans-cis isomerization of the p-coumaric acid chromophore. Source: PubMed (FEBS Letters).[1][2] URL:[Link][1][2]

  • PubChem Compound Summary for CID 51136557: N-cis-p-Coumaroyltyrosine. Source: PubChem.[1][2] URL:[Link][1][2]

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on UHPLC-HRMS. Source: Analytical Chemistry (ACS Publications).[1][2] URL:[Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Photochemical Synthesis and Purification of N-cis-p-Coumaroyltyrosine

This Application Note is structured to guide researchers through the precise photochemical synthesis, isolation, and validation of N-cis-p-coumaroyltyrosine. Unlike standard synthesis guides, this protocol emphasizes the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise photochemical synthesis, isolation, and validation of N-cis-p-coumaroyltyrosine. Unlike standard synthesis guides, this protocol emphasizes the photophysical causality governing the reaction and the critical purification logic required to isolate the thermodynamically unstable cis-isomer.

Introduction & Mechanistic Rationale

N-p-Coumaroyltyrosine typically exists in the thermodynamically stable trans (E) configuration. While the trans-isomer is the predominant metabolite in plants (e.g., Allium species, Solanum melongena), the cis (Z) isomer is often required for differential receptor binding studies, mechanistic investigations of plant cell wall biosynthesis, and specific enzymatic assays.

The Challenge: Thermodynamic Instability

Direct chemical synthesis of the cis-isomer is inefficient because standard coupling reactions (e.g., DCC/NHS) overwhelmingly favor the trans geometry to minimize steric hindrance. Therefore, the most reliable protocol utilizes photoisomerization , exploiting the excitation of the conjugated


-system to access the cis-isomer via a photostationary state (PSS).
The Mechanism: Photo-Excitation

Upon irradiation with UV light (typically 300–365 nm), the trans-isomer absorbs a photon, promoting an electron from the HOMO (


) to the LUMO (

). This breaks the double bond's rotational barrier, allowing rotation around the C-C bond. Relaxation to the ground state partitions the molecule into a mixture of cis and trans forms.

Critical Insight: This reaction does not go to completion. It reaches a Photostationary State (PSS) , typically yielding a 40:60 to 60:40 mixture of cis:trans. Consequently, chromatographic isolation is mandatory and is the bottleneck of this workflow.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting material to isolated product, highlighting critical decision points.

G Start Start: N-trans-p-Coumaroyltyrosine Solubilization Solubilization (MeOH/H2O, 1 mg/mL) Start->Solubilization Irradiation UV Irradiation (365 nm, 1-4 hours) Solubilization->Irradiation Monitoring HPLC Monitoring (Check cis:trans ratio) Irradiation->Monitoring Equilibrium PSS Reached? (Ratio constant) Monitoring->Equilibrium Equilibrium->Irradiation No (Continue) Purification Semi-Prep HPLC (C18, Isocratic/Gradient) Equilibrium->Purification Yes (Proceed) Isolation Fraction Collection (Work in Dark) Purification->Isolation Validation Validation (1H-NMR, J-coupling) Isolation->Validation

Caption: Workflow for the photochemical conversion and isolation of N-cis-p-coumaroyltyrosine.

Detailed Protocol

Phase A: Preparation and Photoisomerization

Reagents:

  • Substrate: N-trans-p-Coumaroyltyrosine (Synthesized via DCC coupling [1] or commercial source).

  • Solvent: Methanol (HPLC grade) or Acetonitrile/Water (50:50). Avoid acetone if using deep UV (<300 nm) to prevent solvent radical formation, though it is acceptable at 365 nm.

  • Equipment: UV Lamp (365 nm, 6-10 Watt) or a Rayonet photochemical reactor.

Step-by-Step:

  • Dissolution: Dissolve the trans-isomer in Methanol to a concentration of 0.5 – 1.0 mg/mL .

    • Note: Higher concentrations may lead to intermolecular [2+2] cycloaddition (dimerization) rather than isomerization. Keep it dilute.

  • Deoxygenation (Optional but Recommended): Sparge the solution with nitrogen for 5 minutes. This reduces oxidative degradation of the phenolic moiety during irradiation.

  • Irradiation: Place the solution in a quartz or borosilicate glass vessel (borosilicate filters out <280 nm, protecting the tyrosine moiety). Irradiate at 365 nm at room temperature.

  • Time Course:

    • T = 0 min: Take 20 µL aliquot.

    • T = 30 min: Take 20 µL aliquot.

    • T = 60, 120, 180 min: Continue until the cis:trans ratio stabilizes (PSS).

    • Target: Expect ~30-50% conversion to the cis-isomer [2].

Phase B: Chromatographic Separation (HPLC)[1][2][3]

Separation is based on the difference in planarity.[1] The trans-isomer is planar and interacts more strongly with the C18 stationary phase.[1] The cis-isomer is "bent," has a larger dipole moment, and typically elutes earlier than the trans-isomer in Reversed-Phase (RP) modes.

Analytical Method (for monitoring):

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Tyrosine) and 310 nm (Coumaroyl).

Gradient Table:

Time (min)% Mobile Phase BDescription
0.010Equilibration
20.060Linear Gradient (Separation Zone)
22.095Wash
25.010Re-equilibration

Semi-Preparative Isolation:

  • Scale up the injection volume (e.g., 100-500 µL) using a Semi-Prep C18 column.

  • Collect the first major peak (typically the cis-isomer) and the second major peak (unreacted trans-isomer).

  • Critical Step: Immediately wrap collection vessels in aluminum foil. The cis-isomer can revert to trans under ambient lab light.

  • Lyophilization: Freeze-dry the collected fractions immediately. Avoid rotary evaporation at high temperatures (>40°C) to prevent thermal reversion.

Validation & Quality Control

Trustworthiness involves proving the structure. Do not rely solely on retention time.

1H-NMR Spectroscopy

The definitive proof of cis geometry is the coupling constant (


) of the olefinic protons.
IsomerOlefinic Protons (

ppm)
Coupling Constant (

)
Structural Implication
Trans (E) ~7.5 (d), ~6.4 (d)15.0 – 16.5 Hz Trans-diaxial arrangement (Planar)
Cis (Z) ~6.8 (d), ~5.8 (d)11.0 – 13.0 Hz Cis-arrangement (Bent/Steric strain)
  • Solvent: DMSO-d6 or Methanol-d4.

  • Observation: You will see an upfield shift (lower ppm) for the cis olefinic protons compared to the trans due to the loss of planarity and reduced conjugation [3].

UV-Vis Spectroscopy[3]
  • Trans:

    
     ~ 310-320 nm (Strong absorption due to extended conjugation).
    
  • Cis:

    
     often hypsochromically shifted (blue-shifted) to ~300 nm with lower extinction coefficient  (
    
    
    
    ) due to steric hindrance disrupting the coplanarity of the phenyl ring and the carbonyl [4].

Troubleshooting & Stability

  • Problem: Cis-isomer peak is disappearing during workup.

    • Cause: Thermal or photo-reversion.

    • Solution: Keep all fractions on ice. Use amber glass vials. Perform lyophilization in the dark.

  • Problem: Low yield of cis-isomer (<10%).

    • Cause: PSS favors trans too heavily at the chosen wavelength.

    • Solution: Try a different wavelength (e.g., 300 nm vs 365 nm). Sometimes adding a triplet sensitizer helps, but this complicates purification. Stick to direct irradiation for pharmaceutical purity.

  • Problem: Peaks are overlapping.

    • Solution: Switch to an isocratic hold. Instead of a gradient, run at 25% B isocratic. This widens the gap between the early-eluting cis and the late-eluting trans.

References

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids. Describes the base synthesis of the trans-precursor using DCC.

  • Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids. Establishes the PSS and HPLC behavior of coumaric acid derivatives.

  • Converting method for cis and trans isomers of cinnamic acid compound.

    
     values) for validation.
    
    
  • The impact of cis- and trans-isomerism on biological activity. Discusses the structural and biological implications of the different isomers.

Sources

Application

Application Note &amp; Protocol: Production of N-cis-p-Coumaroyltyrosine via UV Photoisomerization

Introduction: The Significance of N-cis-p-Coumaroyltyrosine N-cis-p-Coumaroyltyrosine is a molecule of significant interest in drug development and physiological research due to its potential role as a potassium channel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-cis-p-Coumaroyltyrosine

N-cis-p-Coumaroyltyrosine is a molecule of significant interest in drug development and physiological research due to its potential role as a potassium channel opener.[1] Potassium channels are crucial regulators of cellular excitability, and their modulation has therapeutic implications in a range of conditions, including hypertension, angina, and certain neurological disorders.[2][3][4] The cis isomer of N-p-Coumaroyltyrosine is of particular importance, as stereochemistry often dictates biological activity. The thermodynamically more stable trans isomer is the common starting material, necessitating a reliable method for its conversion to the desired cis form.

This application note provides a detailed protocol for the synthesis of N-cis-p-Coumaroyltyrosine from its trans isomer using UV photoisomerization. This method offers a direct and efficient route to the desired stereoisomer, leveraging the photochemical properties of the coumaroyl moiety.[5][6] The protocol is designed for researchers in pharmacology, medicinal chemistry, and related fields, offering a comprehensive guide from reaction setup to purification and characterization of the final product.

Principle of UV Photoisomerization

The core of this method lies in the photoisomerization of the carbon-carbon double bond within the p-coumaroyl group.[7] Upon absorption of UV light, the π-electron system of the trans isomer is excited to a higher energy state. This excited state has a lower rotational barrier around the double bond, allowing for conversion to the cis configuration. The system then relaxes back to the ground electronic state, yielding a mixture of trans and cis isomers. The final ratio of isomers at the photostationary state is dependent on factors such as the excitation wavelength, solvent, and temperature.[8]

Experimental Workflow Overview

The overall process for the production of N-cis-p-Coumaroyltyrosine is outlined below. It involves the preparation of the starting material, the photochemical reaction, and subsequent purification and analysis of the product.

G cluster_0 Preparation cluster_1 Photoisomerization cluster_2 Purification cluster_3 Analysis & Characterization A Dissolve N-trans-p-Coumaroyltyrosine in appropriate solvent B Irradiate with UV light at a specific wavelength A->B Transfer to photoreactor C Monitor reaction progress by HPLC or TLC B->C Periodic sampling D Concentrate the reaction mixture C->D Once desired conversion is reached E Separate cis and trans isomers using preparative HPLC D->E Load onto column F Confirm identity and purity by LC-MS and NMR E->F Collect fractions G Quantify the final product F->G Data analysis

Sources

Method

Application Note: Selective Extraction and Isolation of N-cis-p-Coumaroyltyrosine from Plant Tissues

Abstract This application note details a robust protocol for the extraction, enrichment, and isolation of N-cis-p-coumaroyltyrosine (cis-N-p-CT), a bioactive phenylpropanoid amide, from Cocoa Shells (Theobroma cacao) . W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction, enrichment, and isolation of N-cis-p-coumaroyltyrosine (cis-N-p-CT), a bioactive phenylpropanoid amide, from Cocoa Shells (Theobroma cacao) . While the trans-isomer is thermodynamically favored and ubiquitous in plants, the cis-isomer exhibits distinct pharmacological profiles, including modulation of metabolic pathways and neuroprotection. This guide addresses the critical challenge of cis/trans isomerization , providing a methodology that integrates controlled photo-equilibration with high-resolution preparative chromatography to maximize the yield of the cis-conformer.

Introduction & Biological Significance

N-p-coumaroyltyrosine is a hydroxycinnamic acid amide (HCAA) found in the seeds and protective teguments of plants like Theobroma cacao (Cocoa), Fagopyrum tataricum (Tartary Buckwheat), and Abrus species.

Biologically, HCAAs act as phytoalexins and antioxidants. Recent metabolomic studies have identified the cis-isomer specifically as a bioavailable metabolite associated with improved lipid metabolism and neuro-signaling (e.g., cholinergic synapse modulation).

The Isomerization Challenge

The olefinic double bond in the coumaroyl moiety renders the molecule susceptible to geometric isomerization.

  • Trans-isomer (E): Thermodynamically stable, major natural form.

  • Cis-isomer (Z): Higher energy, often formed via UV-induced photo-isomerization.

  • Extraction Dilemma: Standard extraction often yields predominantly trans. To isolate the cis target, the protocol must either (A) preserve the native cis fraction found in sun-exposed plant tissues or (B) induce trans-to-cis conversion via controlled UV irradiation prior to purification.

This protocol utilizes a "Photo-Enrichment" strategy to maximize cis-isomer recovery.

Material Selection & Pre-treatment

Source Material: Theobroma cacao bean shells (roasted).

  • Rationale: Cocoa shells are an abundant, sustainable agro-industrial byproduct rich in HCAAs. Roasting processes often initiate partial isomerization, providing a baseline cis content.

Reagents:

  • Solvents: Methanol (LC-MS grade), n-Hexane (for defatting), Formic Acid (FA), Water (Milli-Q).

  • Solid Phase Extraction (SPE): C18 Cartridges (e.g., Strata C18-E, 500mg/6mL).

Experimental Protocol

Phase 1: Sample Preparation & Defatting

Lipids interfere with HCAA extraction and column longevity.

  • Grinding: Pulverize dried cocoa shells to a fine powder (mesh size < 0.5 mm) using a cryogenic mill to prevent thermal degradation.

  • Defatting:

    • Mix 10 g of powder with 100 mL n-Hexane .

    • Sonicate for 15 min at room temperature.

    • Centrifuge (4000 x g, 10 min) and discard the supernatant (lipid fraction).

    • Air-dry the pellet in a fume hood to remove residual hexane.

Phase 2: Targeted Extraction
  • Solvent System: 70% Methanol (aq) + 0.1% Formic Acid.

    • Why: The 70% organic fraction solubilizes the moderately polar amide; acid stabilizes the phenolic hydroxyl groups.

  • Extraction:

    • Resuspend dried pellet in 100 mL solvent.

    • Ultrasonic Assisted Extraction (UAE): 40 kHz, 30 mins, < 35°C.

    • Centrifuge (8000 x g, 15 min, 4°C). Collect supernatant.

  • Filtration: Filter supernatant through a 0.45 µm PTFE membrane.

Phase 3: Photo-Isomerization (The "Cis-Switch")

Critical Step: If the native cis content is low (<5%), this step equilibrates the mixture to a cis/trans ratio of approx. 40:60 or 50:50.

  • Place the clarified extract in a quartz vessel (transparent to UV).

  • Irradiation: Expose to UV light (366 nm) for 30–60 minutes in a photochemical reactor.

    • Control: Monitor conversion by HPLC every 15 mins. Stop when cis peak maximizes (prolonged exposure may cause degradation).

  • Quenching: Immediately transfer to amber glassware and keep at 4°C to prevent thermal reversion to trans.

Phase 4: SPE Enrichment
  • Conditioning: Wash C18 SPE cartridge with 6 mL MeOH, then 6 mL Water (0.1% FA).

  • Loading: Load 10 mL of extract.

  • Washing: Wash with 10 mL 10% MeOH (removes sugars/polar acids).

  • Elution: Elute HCAAs with 5 mL 80% MeOH .

  • Concentration: Evaporate eluate to dryness under nitrogen flow (avoid heat >35°C). Reconstitute in 20% MeOH for HPLC.

Phase 5: Preparative HPLC Isolation

Separation relies on the "shape selectivity" of the C18 phase. The non-planar cis isomer interacts less with the stationary phase and elutes earlier than the planar trans isomer.

ParameterCondition
Column Semi-Prep C18 (e.g., Kinetex 5µm EVO C18, 250 x 10 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 4.0 mL/min
Detection UV 310 nm (Max absorption for coumaroyl moiety)
Temperature 25°C (Low temp minimizes on-column isomerization)

Gradient Profile:

  • 0-5 min: 10% B (Isocratic hold)

  • 5-25 min: 10% -> 40% B (Linear gradient)

  • 25-30 min: 40% -> 90% B (Wash)

Collection Logic:

  • Peak 1 (approx. 14-16 min): N-cis-p-coumaroyltyrosine (Collect)

  • Peak 2 (approx. 18-20 min): N-trans-p-coumaroyltyrosine (Recycle to Phase 3 if needed)

Structural Validation

Confirm the identity of the isolated cis isomer using NMR. The coupling constant (


) of the olefinic protons is the definitive discriminator.
  • Trans-isomer: Doublet,

    
    .
    
  • Cis-isomer: Doublet,

    
    .
    

Process Visualization

ExtractionProtocol Start Raw Material (Cocoa Shells) Defat Defatting (n-Hexane wash) Start->Defat Extract Extraction (70% MeOH, UAE) Defat->Extract Check Is Cis Content > 20%? Extract->Check UV Photo-Isomerization (UV 366nm, 30 min) Check->UV No SPE SPE Enrichment (C18 Cartridge) Check->SPE Yes UV->SPE HPLC Prep-HPLC Separation (C18, ACN/H2O) SPE->HPLC Cis Isolate: Cis-Isomer (Early Eluting) HPLC->Cis Rt ~15 min Trans Isolate: Trans-Isomer (Late Eluting) HPLC->Trans Rt ~19 min Trans->UV Recycle (Optional)

Figure 1: Workflow for the extraction and photo-enrichment of N-cis-p-coumaroyltyrosine.

References

  • Ramiro-Cortijo, D., et al. (2025). Untargeted Metabolomics and Chemometrics Elucidate Dynamic Plasma Profile Changes Induced by Cocoa Shell in Female Rats. Nutrients.[1]

  • Bermúdez-Oria, A., et al. (2024). Isolation and purification of trans- and cis-comselogoside from olive mill waste: Photoisomerization study. Food Chemistry.[2][3]

  • Fattorusso, E., et al. (2003). P-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review. Molecules.[1][2][3][4][5][6][7]

  • BenchChem. Application Notes: HPLC-Based Separation of Cis and Trans Chalcone Isomers.[4]

Sources

Application

Application Note: Solid-Phase Synthesis and Isolation of N-cis-p-Coumaroyltyrosine Conjugates

Executive Summary This guide details the high-fidelity synthesis of N-cis-p-Coumaroyltyrosine , a bioactive conjugate often associated with bacterial signaling (e.g., Photoactive Yellow Protein chromophores) and plant se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-fidelity synthesis of N-cis-p-Coumaroyltyrosine , a bioactive conjugate often associated with bacterial signaling (e.g., Photoactive Yellow Protein chromophores) and plant secondary metabolites.

Technical Challenge: The cis (Z) configuration of the p-coumaroyl moiety is thermodynamically less stable than the trans (E) form. Standard solid-phase protocols yield the trans-isomer. Therefore, this protocol employs a "Synthesize-then-Switch" strategy: robust Solid-Phase Peptide Synthesis (SPPS) of the trans-precursor, followed by controlled photoisomerization and reverse-phase HPLC isolation to access the cis-conjugate.

Strategic Synthesis Planning

The Chemical Logic

To ensure high purity and prevent side reactions (such as phenolic esterification), we utilize an orthogonal protection strategy.

  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is selected over Wang resin.

    • Reasoning: 2-CTC allows for extremely mild cleavage (1% TFA), preserving the sensitive coumaroyl olefin from acid-catalyzed degradation or premature isomerization during workup.

  • Tyrosine Protection: Fmoc-Tyr(tBu)-OH . The tert-butyl ether protects the tyrosine phenol during coupling.

  • Coumaroyl Activation: p-Coumaric acid contains a nucleophilic phenol and an electrophilic carboxylic acid.

    • Critical Control: To prevent self-polymerization, the phenolic hydroxyl of the p-coumaric acid must be protected (e.g., O-Acetyl-p-coumaric acid ) or the activation must be performed in situ with high selectivity (e.g., DIC/HOBt). This protocol uses O-Acetyl-p-coumaric acid for maximum reproducibility.

Workflow Visualization

SPPS_Workflow Figure 1: Strategic Workflow for N-cis-p-Coumaroyltyrosine Synthesis Resin 2-CTC Resin Loading 1. Load Fmoc-Tyr(tBu)-OH (DIPEA, DCM) Resin->Loading Deprotect 2. Fmoc Removal (20% Piperidine) Loading->Deprotect Coupling 3. Couple O-Ac-p-Coumaric Acid (DIC/HOBt) Deprotect->Coupling Cleavage 4. Cleavage & Global Deprotection (95% TFA) Coupling->Cleavage Isom 5. Photoisomerization (365 nm UV) Cleavage->Isom Yields Trans Purify 6. HPLC Isolation (Cis-Isomer) Isom->Purify Yields Cis

Figure 1: Step-wise workflow from resin loading to cis-isomer isolation.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (1.0-1.6 mmol/g)Solid support, acid-labile linker.
Amino Acid Fmoc-Tyr(tBu)-OHC-terminal residue.
Capping Ligand O-Acetyl-p-Coumaric Acid Prevents phenolic side-reactions.
Activator DIC (Diisopropylcarbodiimide)Carbodiimide coupling agent.
Additive Oxyma Pure or HOBtSuppresses racemization.
Cleavage TFA / TIS / H2O (95:2.5:2.5)Removes resin and tBu/Ac groups.
Isomerization UV LED Source (365 nm)Drives trans

cis conversion.

Detailed Experimental Protocols

Phase 1: Solid-Phase Assembly (The Trans Precursor)

Step 1: Resin Loading

  • Weigh 200 mg of 2-CTC resin into a fritted syringe reactor.

  • Swell in dry DCM (3 mL) for 20 mins; drain.

  • Dissolve Fmoc-Tyr(tBu)-OH (1.2 eq relative to resin loading) in 3 mL DCM. Add DIPEA (4 eq).

  • Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (0.5 mL) and DIPEA (0.5 mL) to the reaction mixture; agitate for 20 mins to cap unreacted chlorides.

  • Drain and wash: DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (3 mL) for 5 mins; drain.

  • Repeat treatment for 15 mins.

  • Wash: DMF (5x), DCM (3x). Perform Kaiser Test (Ninhydrin) to confirm free amine (Blue beads).

Step 3: Coumaroyl Coupling Note: We use O-Acetyl protection to ensure the phenolic OH does not interfere.

  • Dissolve O-Acetyl-p-coumaric acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

  • Pre-activate for 5 mins.

  • Add to resin.[1][2][3] Agitate for 2-4 hours.

  • Wash: DMF (5x), DCM (5x).

  • QC Check: Kaiser Test should be colorless (complete coupling).

Step 4: Cleavage and Global Deprotection

  • Wash resin thoroughly with DCM to remove DMF traces.

  • Add Cleavage Cocktail: TFA:TIS:Water (95:2.5:2.5) .

    • Mechanism:[4] This cleaves the peptide from the resin, removes the tBu from Tyrosine, and removes the Acetyl group from the coumaric acid (ester hydrolysis is rapid in high acid/water conditions, though a separate hydrazine step can be used if Ac is stubborn. Usually, the acidic cleavage suffices or a brief aqueous base workup is performed post-cleavage).

  • Agitate for 2 hours.

  • Filter filtrate into cold diethyl ether to precipitate the crude trans-conjugate.

  • Centrifuge, decant ether, and dry the pellet.

Phase 2: Photoisomerization & Isolation (The Cis Target)

The crude product is predominantly trans-p-coumaroyltyrosine. We must now generate the cis form.

Step 1: Preparation for Irradiation

  • Dissolve the crude trans-conjugate in 50:50 Water:Acetonitrile (conc. ~1 mg/mL).

  • Adjust pH to 8.0 using dilute NH4HCO3 (The cis isomer is often stabilized in slightly basic conditions due to phenol ionization, mimicking the PYP binding pocket).

Step 2: UV Irradiation

  • Place the solution in a quartz or borosilicate glass vial.

  • Irradiate with a 365 nm UV LED (approx. 10-20 mW/cm²) for 30-60 minutes.

  • Monitoring: Analyze aliquots by HPLC every 15 mins. The cis isomer typically elutes earlier than the trans isomer on C18 columns.

  • Endpoint: Irradiation leads to a photostationary state (PSS), typically 40:60 or 50:50 cis:trans.

Step 3: Purification (Preparative HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 30 mins.

  • Collection: Collect the first major peak (cis-isomer) and the second major peak (trans-isomer).

  • Lyophilization: Freeze-dry fractions immediately in the dark to prevent thermal reversion.

Analytical Validation

Expected Data
Parametercis-Isomertrans-IsomerNotes
HPLC Retention Earlier (e.g., 12.5 min)Later (e.g., 14.2 min)cis is more polar/compact.
UV Max (

)
~308 nm~315-325 nmcis typically blue-shifted.
1H-NMR (Alkene) Doublet,

Hz
Doublet,

Hz
Definitive diagnostic.
Mechanistic Diagram: Photoisomerization

Isomerization Figure 2: Photo-Stationary State Equilibrium Trans Trans-Isomer (Thermodynamically Stable) Excited Excited State (S1) Trans->Excited hν (365 nm) Excited->Trans Relaxation Cis Cis-Isomer (Target Product) Excited->Cis Non-radiative decay Cis->Trans Thermal Reversion (Slow)

Figure 2: The photo-equilibrium established under 365 nm light.

Troubleshooting & Optimization

  • Problem: Low yield of cis-isomer.

    • Solution: The PSS is solvent dependent. Try irradiating in pure methanol or adding a triplet sensitizer if direct excitation is inefficient. However, for coumarates, direct 365nm excitation is usually sufficient.

  • Problem: Reversion to trans during drying.

    • Solution: Lyophilize in the dark. Store the dry powder at -20°C. Avoid acidic solvents for long-term storage of the cis form.

  • Problem: Incomplete coupling of Coumaric Acid.

    • Solution: Double couple (2x 2 hours). Ensure the resin is not old (hydrolyzed chlorides).

References

  • Synthesis of 4-hydroxycinnamic acid derivatives on solid support.Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for hydroxycinnamic acid SPS).
  • PubChem Compound Summary for CID 51136557 (N-cis-p-Coumaroyltyrosine). National Center for Biotechnology Information (2023). Available at: [Link]

  • Photoisomerization of p-coumaric acid derivatives.

Sources

Method

Application Note: High-Purity Isolation of N-cis-p-Coumaroyltyrosine via Semi-Preparative HPLC

Abstract This application note details a robust protocol for the purification of N-cis-p-Coumaroyltyrosine (cis-N-p-CT), a bioactive amide often co-existing with its thermodynamically stable trans-isomer. While the trans...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of N-cis-p-Coumaroyltyrosine (cis-N-p-CT), a bioactive amide often co-existing with its thermodynamically stable trans-isomer. While the trans isomer is abundant in natural sources (e.g., Allium species, Abrus herbs), the cis isomer typically requires photochemical generation and rapid purification due to its propensity for thermal or photo-induced reversion. This guide provides a self-validating workflow using semi-preparative Reversed-Phase HPLC (RP-HPLC), emphasizing critical handling steps to maintain isomeric purity.

Introduction & Scientific Context

N-p-Coumaroyltyrosine exists as two geometric isomers: trans (E) and cis (Z).[1][2] The biological activity of hydroxycinnamic acid amides often differs significantly between isomers due to steric fit within enzyme active sites. However, the cis-isomer is challenging to isolate because:

  • Thermodynamic Instability: It spontaneously reverts to the trans form under heat or ambient light.

  • Chromatographic Overlap: The structural similarity results in close elution times on standard C18 phases.

This protocol leverages the difference in planarity between the two isomers.[2] The trans isomer, being planar, interacts more strongly with the C18 stationary phase, typically eluting after the non-planar, bulkier cis isomer.[2]

Pre-Purification Considerations

Sample Origin & Preparation (Photo-Isomerization)

Since cis-N-p-CT is rarely the major component in natural extracts, it is often generated by irradiating the commercially available trans-isomer.

  • Protocol: Dissolve trans-N-p-CT (1 mg/mL) in Methanol. Irradiate with UV light (365 nm or 254 nm) for 30–60 minutes.

  • Equilibrium: This process creates a photostationary state (PSS), typically a 60:40 or 50:50 mixture of cis:trans.

  • Safety Note: Perform all subsequent steps under amber light or in low-light conditions to prevent reversion.

Solubility & Stability
  • Solvent: Soluble in Methanol (MeOH), Ethanol, and DMSO.

  • pH Stability: Stable in acidic mobile phases (0.1% Formic Acid). Avoid alkaline conditions which promote hydrolysis or oxidation.

Method Development (Analytical Scale)

Before scale-up, the separation must be optimized on an analytical column.

Table 1: Analytical Method Parameters

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax)Standard hydrophobicity for separating geometric isomers.
Mobile Phase A Water + 0.1% Formic Acid (FA)Acid suppresses ionization of the carboxylic acid, sharpening peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% FAACN provides sharper peaks than MeOH for aromatic amides.
Flow Rate 1.0 mL/minStandard analytical flow.
Wavelength 280 nm and 310 nm310 nm is specific to the coumaroyl conjugation; 280 nm detects the tyrosine moiety.
Gradient 10% B to 60% B over 20 minShallow gradient focuses on the hydrophobic difference between cis and trans.

Expected Result: The cis isomer elutes earlier (e.g., ~12 min) than the trans isomer (e.g., ~14 min) due to reduced hydrophobic interaction with the stationary phase.

Semi-Preparative Scale-Up Strategy

To purify milligram quantities, we scale up to a 20 mm I.D. column.

Loading Capacity Calculation

Scale-up factor (


) is calculated by the ratio of the column cross-sectional areas:


  • Flow Rate:

    
    .
    
  • Injection Volume: If analytical load is 10 µL (10 µg), prep load can be ~200-500 µL (up to 5-10 mg per injection, depending on resolution).

Semi-Prep Conditions
  • Column: C18 Semi-Prep, 20 x 250 mm, 5 µm or 10 µm.

  • Flow Rate: 15–20 mL/min (Adjust based on system pressure limits).

  • Mobile Phase: Same as analytical (Water/ACN + 0.1% FA).

Detailed Purification Protocol

Step 1: System Preparation
  • Purge: Purge all lines with respective solvents.

  • Equilibration: Run the starting gradient (10% B) for at least 3 column volumes (CV) or until the baseline at 280 nm is stable.

  • Blank Run: Inject solvent (MeOH) to ensure no carryover.

Step 2: Sample Injection[3]
  • Filter the photo-isomerized sample through a 0.22 µm PTFE filter.

  • Inject 500 µL of the 10 mg/mL solution (Total load: 5 mg).

  • Monitor: Watch the UV trace at 310 nm.

Step 3: Fraction Collection[4]
  • Logic: Time-based or Slope-based collection.

  • Elution Window:

    • Fraction 1 (Cis-isomer): Expect elution roughly 10-15% earlier than the trans peak. Collect the entire peak from lift-off to touch-down.

    • Inter-fraction: Discard the valley between peaks if resolution is < 1.5.

    • Fraction 2 (Trans-isomer): Collect for recycling if needed.

Step 4: Post-Run Processing (CRITICAL)
  • Pool Fractions: Combine cis fractions immediately.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: < 35°C (Heat promotes isomerization).

    • Vacuum: High vacuum to remove water/ACN azeotrope.

    • Light: Cover the flask with aluminum foil.

  • Lyophilization: Freeze-dry the aqueous residue to obtain a white/off-white powder.

Workflow Visualization

The following diagram illustrates the complete purification lifecycle, from photo-isomerization to QC validation.

PurificationWorkflow Start Starting Material (Trans-N-p-Coumaroyltyrosine) Photo Photo-Isomerization (UV 365nm, 60 min) Generates Cis:Trans mix Start->Photo Dissolve in MeOH AnalQC Analytical HPLC Check (Confirm Cis formation) Photo->AnalQC Aliquot Prep Semi-Prep HPLC (C18, 20x250mm) Isolate Cis Peak AnalQC->Prep Validated Fraction Fraction Collection (Protect from Light!) Prep->Fraction UV Trigger Workup Evaporation & Lyophilization (Temp < 35°C) Fraction->Workup Pool Fractions FinalQC Final QC (NMR & HPLC) Workup->FinalQC Dry Powder FinalQC->Prep Re-purify if <95%

Figure 1: Operational workflow for the conversion and isolation of N-cis-p-coumaroyltyrosine.

Quality Control & Validation

To ensure the isolated product is the cis isomer and not the trans isomer, two methods are required.[3]

Analytical HPLC Re-injection

Inject the dried product using the analytical method (Table 1).

  • Acceptance Criteria: Purity > 95% (Area %).

  • Retention Time: Must match the earlier eluting peak from the crude mixture.

NMR Spectroscopy (The Gold Standard)

Proton NMR (


H-NMR) is the only definitive way to confirm geometry.
  • Focus Region: Vinyl protons of the coumaroyl double bond.

  • Coupling Constant (

    
    ): 
    
    • Cis (Z):

      
       (Doublet).
      
    • Trans (E):

      
       (Doublet).
      
  • Solvent: Deuterated Methanol (

    
    ) or DMSO-
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Resolution Column overloadingReduce injection volume or concentration.
Cis/Trans Ratio Shifts Isomerization during workupEnsure rotavap bath is <35°C; keep samples in dark.
Broad Peaks pH mismatchEnsure 0.1% acid is fresh in both mobile phases.
Low Yield Incomplete photo-isomerizationIncrease UV exposure time; check lamp intensity.

References

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review. Molecules, 2023. (Discusses natural occurrence and structures). [Link](Generalized link to PMC search for verification)

  • N-cis-p-Coumaroyltyrosine Compound Summary. PubChem. [Link]

  • Isolation and Purification of Drug Candidate Metabolites. Agilent Technologies Application Note 5988-2089EN.[3] [Link]

Sources

Application

Application Note: Preserving Stereochemical Integrity – Storage and Handling of N-cis-p-Coumaroyltyrosine

Abstract & Introduction N-cis-p-Coumaroyltyrosine is a bioactive hydroxycinnamic acid amide (HCAA) implicated in plant cell wall reinforcement and potential pharmaceutical applications, including -glucosidase inhibition....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-cis-p-Coumaroyltyrosine is a bioactive hydroxycinnamic acid amide (HCAA) implicated in plant cell wall reinforcement and potential pharmaceutical applications, including


-glucosidase inhibition. Unlike its thermodynamically stable trans-isomer, the cis-isomer is a high-energy state often generated via photo-isomerization or specific biosynthetic pathways.

The Critical Challenge: The olefinic double bond in the coumaroyl moiety is highly susceptible to photo-isomerization. Upon exposure to ambient laboratory light (specifically UV and blue light < 500 nm), the cis-isomer rapidly reverts to the trans-form to relieve steric strain. Furthermore, improper solvent choice or pH can catalyze hydrolysis of the amide bond or accelerate isomerization.

This guide provides a rigorous, self-validating protocol for the preparation, storage, and quality control of N-cis-p-Coumaroyltyrosine, ensuring researchers maintain the specific stereochemistry required for biological assays.

Physicochemical Profile & Stability Factors

PropertyDescriptionStability Implication
Chemical Structure Conjugate of cis-p-coumaric acid and tyrosine.The C=C double bond is the "weak link" for isomerization.
Isomerization Trigger Photons (

), specifically 280–480 nm.
Critical: Ambient fluorescent light causes rapid cis

trans conversion.
Solubility Soluble in DMSO, Methanol, Ethanol. Poor in water.Protic solvents (MeOH/EtOH) allow hydrogen bonding but evaporate. DMSO is superior for cryo-storage.
pKa ~4.0 (Carboxyl), ~9.5 (Phenolic OH).Avoid alkaline pH (>8.0) which ionizes the phenol, altering electron density and isomerization kinetics.
Mechanism of Degradation

The primary degradation pathway is not chemical decomposition but stereochemical scrambling . The molecule absorbs light energy, exciting electrons in the


 system, allowing rotation around the double bond.

IsomerizationMechanism Cis N-cis-p-Coumaroyltyrosine (High Energy / Bioactive) Excited Excited State (Singlet) [Rotation Possible] Cis->Excited UV/Blue Light (hν) PSS Photostationary State (PSS) (Mixture of Cis/Trans) Cis->PSS Equilibrium over time Excited->Cis Minor Pathway Trans N-trans-p-Coumaroyltyrosine (Thermodynamically Stable) Excited->Trans Relaxation (Steric Relief) Trans->Excited High Energy UV Trans->PSS Equilibrium over time

Figure 1: Photo-isomerization pathway. The system naturally drives toward the trans-isomer or a photostationary state (PSS) mixture upon light exposure.

Protocol 1: Preparation of Stock Solutions

Objective: Solubilize the solid compound without inducing immediate isomerization.

Reagents & Equipment[1]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.

    • Why DMSO? It has low volatility and prevents oxidative degradation better than alcohols during freeze-thaw cycles.

  • Lighting: Red Light Only (Darkroom conditions) or Amber tubes wrapped in aluminum foil.

  • Gas: Nitrogen (

    
    ) or Argon stream.
    
Step-by-Step Procedure
  • Environment Setup: Turn off all standard fluorescent lab lights. Use a red LED lamp (wavelength > 600 nm) for illumination.

  • Weighing: Weigh the N-cis-p-Coumaroyltyrosine powder into an amber glass vial.

    • Note: If amber glass is unavailable, wrap a clear vial entirely in aluminum foil before taring the balance.

  • Solubilization: Add Anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Technique: Do not vortex aggressively, as this introduces oxygen. Swirl gently or pipette up and down.

  • Inerting: Briefly flush the headspace of the vial with Nitrogen or Argon gas to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap.

Protocol 2: Long-Term Storage

Objective: Arrest thermodynamic decay (isomerization) via cryopreservation.

Storage DurationTemperatureContainerState
Working Stock (Days) -20°CAmber Glass + FoilLiquid (DMSO may freeze)
Long Term (Months) -80°CAmber Glass + FoilSolid (Frozen)
The "Double-Dark" Method
  • Aliquot: Divide the master stock into single-use aliquots (e.g., 50

    
    L) to prevent freeze-thaw cycles.
    
    • Reasoning: Every thaw cycle exposes the solution to transient temperature spikes and potential condensation, which accelerates isomerization.

  • Primary Shield: Use amber microcentrifuge tubes.

  • Secondary Shield: Wrap the tube rack or box entirely in aluminum foil. Label the outside of the foil clearly.

  • Placement: Store in the back of the freezer, away from the door opening (temperature fluctuations).

Protocol 3: Quality Control (Self-Validating System)

Objective: Verify the cis-to-trans ratio before using the reagent in bioassays. You cannot assume the label purity is maintained after storage.

HPLC-UV/Vis Method
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3–5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Detection: 280 nm (general) or 310 nm (specific to coumaroyl).

Validation Workflow

QC_Workflow Thaw Thaw Aliquot (Red Light, 4°C) Dilute Dilute in Mobile Phase (Keep Cold) Thaw->Dilute Inject Inject on HPLC/UPLC Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Decision Cis:Trans Ratio? Analyze->Decision Pass >95% Cis Proceed to Assay Decision->Pass High Purity Fail <90% Cis Recalculate Concentration or Discard Decision->Fail Isomerized

Figure 2: QC workflow to determine isomeric purity prior to biological application.

Interpretation of Results: On a standard C18 Reverse Phase column, the cis-isomer typically elutes earlier than the trans-isomer.

  • Why? The cis configuration is less planar ("bent"), preventing tight packing with the C18 alkyl chains, resulting in lower retention time compared to the planar trans form.

  • Acceptance Criteria: If the cis peak area is <90% of the total (cis + trans), the biological potency may be compromised.

Troubleshooting & FAQs

Q: My solution turned yellow/brown.

  • Cause: Oxidation of the phenolic hydroxyl group, likely due to high pH or oxygen exposure.

  • Fix: Discard. Prepare new stock with degassed solvents and store under Nitrogen.

Q: Can I re-convert the trans form back to cis?

  • Technical Insight: Yes, via photo-irradiation (UV light), but this creates a Photostationary State (PSS) mixture (e.g., 60% cis / 40% trans). You would then need to purify the cis isomer via preparative HPLC. It is usually more cost-effective to buy fresh standard or synthesize carefully.

Q: I don't have a red light. What now?

  • Workaround: Perform all manipulations inside a cardboard box with a small slit for your hands, or drape a thick black cloth over your workspace and the balance. Speed is essential.

References

  • Isomerization Mechanisms

    • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532.

  • HPLC Separation of Isomers

    • BenchChem. (2025).[1] HPLC-Based Separation of Cis and Trans Chalcone Isomers (Application Note). BenchChem Protocols.

  • Bioactivity & Structure

    • Facchini, P. J., et al. (2002).[2] Hydroxycinnamic acid amides of serotonin and tyramine: Distribution, biosynthesis and function. Phytochemistry, 59(8), 817-837.

  • General Phenolic Stability

    • Mäkilä, L., et al. (2016). Stability of Hydroxycinnamic Acid Derivatives... in Black Currant Juice. Journal of Agricultural and Food Chemistry, 64(16), 3163–3171.

  • Compound Data

    • PubChem. (2025).[3] N-cis-p-Coumaroyltyrosine (CID 51136557).[4] National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving N-cis-p-Coumaroyltyrosine Integrity During Extraction

Welcome to the technical support center dedicated to the nuanced challenge of preventing the thermal isomerization of N-cis-p-Coumaroyltyrosine during extraction. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of preventing the thermal isomerization of N-cis-p-Coumaroyltyrosine during extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with this light- and heat-sensitive molecule. Here, we dissect the causal mechanisms of isomerization and provide field-proven troubleshooting guides and optimized protocols to ensure the fidelity of your experimental outcomes.

Understanding the Challenge: The Fragility of the Cis-Isomer

N-cis-p-Coumaroyltyrosine is a molecule of significant interest due to its potential biological activities. However, its utility is often hampered by the inherent instability of the cis-isomer, which can readily convert to the more thermodynamically stable trans-isomer upon exposure to heat and light. This isomerization process can significantly impact the biological efficacy and the accuracy of analytical quantification.

The isomerization from cis to trans is primarily driven by thermal energy, which provides the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond in the p-coumaroyl moiety. This process is often accelerated by exposure to UV radiation, which can excite the molecule to a higher energy state, facilitating the conformational change.

cluster_energy Energy States N_cis_p_Coumaroyltyrosine N_cis_p_Coumaroyltyrosine N_trans_p_Coumaroyltyrosine N_trans_p_Coumaroyltyrosine N_cis_p_Coumaroyltyrosine->N_trans_p_Coumaroyltyrosine Heat / Light N_trans_p_Coumaroyltyrosine->N_cis_p_Coumaroyltyrosine UV Light Cis_Isomer Cis (Higher Energy) Trans_Isomer Trans (Lower Energy)

Caption: Isomerization of N-p-Coumaroyltyrosine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction of N-cis-p-Coumaroyltyrosine.

Q1: My final extract shows a high percentage of the trans-isomer. What are the likely causes?

A1: A high proportion of the trans-isomer is a clear indication that isomerization has occurred during your extraction process. The most common culprits are:

  • Elevated Temperatures: Many standard extraction protocols for phenolic compounds utilize heat to increase extraction efficiency. However, for thermally labile compounds like N-cis-p-Coumaroyltyrosine, temperatures above ambient can significantly promote isomerization.

  • Exposure to Light: The p-coumaroyl moiety is sensitive to UV light, which can induce photoisomerization.[1] If your extraction is performed in transparent glassware under ambient or direct light, this is a likely contributor.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent can influence the rate of isomerization. While a definitive study on N-cis-p-Coumaroyltyrosine is not available, for similar compounds, solvent polarity can affect the stability of the transition state during isomerization.[2]

  • Extended Extraction Times: Prolonged exposure to even moderately elevated temperatures or ambient light can lead to a cumulative increase in the trans-isomer.

Q2: What is the optimal temperature range for extracting N-cis-p-Coumaroyltyrosine?

A2: To minimize thermal isomerization, it is crucial to maintain low temperatures throughout the extraction process.

Temperature RangeExpected OutcomeRecommendations
4-10°C Optimal. Minimal thermal isomerization.Perform extractions in a cold room or on ice. Pre-chill all solvents and equipment.
20-25°C (Ambient) Acceptable for short durations. Some risk of isomerization, especially with prolonged exposure.Work quickly and shield samples from light.
> 30°C High Risk. Significant isomerization is likely.Avoid at all costs.

It is important to note that while lower temperatures protect the cis-isomer, they may reduce extraction efficiency. Therefore, optimization of other parameters like solvent composition and extraction time is critical.

Q3: How can I protect my samples from light-induced isomerization?

A3: Protecting your samples from light is as critical as controlling the temperature.

  • Use Amber Glassware: All glassware used for extraction and storage should be amber-colored to block UV and blue light.

  • Work in a Darkened Environment: Whenever possible, perform extraction procedures in a darkened room or under red light conditions.

  • Wrap Glassware in Aluminum Foil: For additional protection, especially during long extraction steps or storage, wrap your glassware in aluminum foil.[1]

Q4: What are the recommended solvents for preserving the cis-isomer?

A4: The choice of solvent is a balance between extraction efficiency and the stability of N-cis-p-Coumaroyltyrosine. Based on protocols for similar phenolic compounds found in sources like cocoa, the following are recommended:

  • Methanol or Ethanol (80-100%): These are effective solvents for extracting phenolic compounds.[3] An acidified methanol solution (e.g., with 0.3% trifluoroacetic acid) can improve extraction efficiency.

  • Acetone/Water Mixtures (e.g., 70:30 v/v): This solvent system has also been successfully used for extracting phenolics from cocoa beans.[4]

  • Addition of Antioxidants: Incorporating an antioxidant like ascorbic acid into your extraction solvent can help protect N-cis-p-Coumaroyltyrosine from oxidative degradation, which can sometimes accompany isomerization.[5]

It is advisable to perform a small-scale pilot study to determine the optimal solvent system for your specific plant matrix.

Best Practices & Optimized Protocols

This section provides a detailed, step-by-step protocol for an optimized extraction method designed to minimize the thermal isomerization of N-cis-p-Coumaroyltyrosine.

Optimized Low-Temperature Extraction Protocol

This protocol is designed for the extraction of N-cis-p-Coumaroyltyrosine from plant material, such as cocoa beans, with a focus on preserving the cis-isomer.

Materials and Reagents:

  • Plant material (fresh, frozen, or freeze-dried)

  • Liquid nitrogen

  • Extraction Solvent: 80% Methanol in water (v/v) with 0.1% Ascorbic Acid (w/v), pre-chilled to 4°C

  • Amber glass vials and centrifuge tubes

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation:

    • If starting with fresh tissue, immediately freeze it in liquid nitrogen upon collection to quench all enzymatic activity.

    • For all sample types, pre-cool a mortar and pestle with liquid nitrogen.

    • Grind the frozen sample to a fine powder under liquid nitrogen. This should be done quickly to prevent thawing.

  • Extraction:

    • Transfer the powdered sample (e.g., 100 mg) to a pre-chilled amber centrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Vortex briefly to mix.

    • Place the tube on a shaker or rotator in a cold room (4°C) for 1 hour. Ensure the tube is protected from light.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, pre-chilled amber vial.

  • Filtration:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Storage:

    • If not analyzing immediately, store the extract at -80°C.[6]

cluster_prep Sample Preparation (Cryogenic) cluster_extraction Low-Temperature Extraction cluster_analysis Analysis & Storage Start Fresh/Frozen Plant Material Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Add_Solvent Add Cold Extraction Solvent (80% MeOH + 0.1% Ascorbic Acid) Grind->Add_Solvent Extract Extract at 4°C for 1h (in dark) Add_Solvent->Extract Centrifuge Centrifuge at 10,000 x g, 4°C Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter HPLC HPLC-DAD Analysis Filter->HPLC Store Store at -80°C Filter->Store

Caption: Optimized low-temperature extraction workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to improve extraction efficiency?

A1: Yes, ultrasound-assisted extraction (UAE) can be a valuable tool to enhance extraction efficiency, especially at lower temperatures.[7][8] However, it's crucial to control the temperature of the sonication bath to prevent localized heating of the sample, which could lead to isomerization. Use a refrigerated sonicating bath or perform sonication in short bursts with cooling periods in between.

Q2: How do I quantify the ratio of cis to trans isomers in my extract?

A2: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common method for separating and quantifying cis and trans isomers.

  • Separation: A C18 reverse-phase column is typically used. The separation is based on the different polarities of the two isomers.

  • Quantification: The DAD allows for the monitoring of absorbance at multiple wavelengths. The cis and trans isomers of p-coumaric acid derivatives have distinct UV-Vis spectra. Generally, the trans isomer absorbs at a slightly longer wavelength than the cis isomer.[9] By integrating the peak areas at their respective absorbance maxima, you can determine the relative abundance of each isomer. A validated HPLC method with appropriate standards for both isomers is essential for accurate quantification.[10][11]

Q3: What if I don't have access to a refrigerated centrifuge or a cold room?

A3: While ideal, the absence of this equipment doesn't make the extraction impossible, but it requires extra vigilance.

  • Ice Bath: Conduct all extraction steps in an ice bath. Ensure your samples are constantly surrounded by ice.

  • Pre-chilled Solvents: Store your extraction solvents in a -20°C freezer and use them immediately after removal.

  • Minimize Time: Work as quickly and efficiently as possible to minimize the time your samples spend at ambient temperature.

Q4: Is freeze-drying a suitable method for preserving the cis-isomer in the initial plant material?

A4: Yes, freeze-drying (lyophilization) is an excellent method for preserving the integrity of thermally labile compounds.[10][12] By removing water at low temperatures and pressures, it minimizes the risk of both thermal degradation and isomerization. If you are not able to process fresh plant material immediately, freeze-drying is a highly recommended preservation step.

References

  • Ruesgas-Ramón, M., Figueroa-Espinoza, M. C., & Durand, E. (2017). Application of Ultrasound in the Extraction of Polyphenols from Cocoa Beans (Theobroma cacao L.) and Their By-products.
  • Guerra-Hernández, E., García-Villanova, B., & Verardo, V. (2020). Optimization of Ultrasound Assisted Extraction of Phenolic Compounds from Orange By-Product. Foods, 9(11), 1648.
  • Carrillo, C., Cavia, M. M., & Alonso-Torre, S. (2012). Improving the Extraction of Polyphenols from Cocoa Bean Shells by Ultrasound and Microwaves: A Comparative Study. Journal of Food Science, 77(11), E284-E290.
  • Lemus-Mondaca, R., Vega-Gálvez, A., Zura-Bravo, L., & Ah-Hen, K. (2012). Effect of drying methods on phenolic compounds and antioxidant activity of Capparis spinosa L. fruits. Journal of Food Science and Technology, 50(4), 743-751.
  • de Oliveira, V. B., de Souza, A. C., & da Silva, E. A. (2021). Optimization of Ultrasonic-Assisted Extraction of Phenolic Compounds and Antioxidant Activity from Araticum Peel Using Response Surface Methodology. Foods, 10(7), 1599.
  • PubChem. (n.d.). N-cis-p-Coumaroyltyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Uchiyama, N., Shimanuki, Y., & Kikura-Hanajiri, R. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology, 42(1), 1-8.
  • Khatun, M., & Mandal, B. (2023). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study. Molecules, 28(14), 5369.
  • Gottschalk, C., & Lattwein, E. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 391, 133246.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]

  • Islam, R., & S. M. A. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 18(3), 757-766.
  • Rocha-Guzmán, N. E., Gallegos-Infante, J. A., & González-Herrera, S. M. (2017). Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves. Journal of Food Science and Technology, 54(10), 3213-3221.
  • Lee, D. H., & Kim, Y. M. (2010). UV-vis Absorption Study of cis- and trans Poly(phenylacetylene)s Based on CNDO/S Calculation. Bulletin of the Korean Chemical Society, 31(8), 2253-2256.
  • Sowell, A. L., Huff, D. L., Gunter, E. W., & Driskell, J. A. (1994). Use of column temperature to optimize carotenoid isomer separation by C30 reversed-phase liquid chromatography.
  • Wojdyło, A., Nowicka, P., & Oszmiański, J. (2022). Influence of Freeze Drying and Spray Drying on the Physical and Chemical Properties of Powders from Cistus creticus L. Extract. Molecules, 27(14), 4567.
  • Georgiev, A., & Dimitrova, M. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84.
  • Valdés, A., García-Cañas, V., & Cifuentes, A. (2021). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Antioxidants, 10(6), 941.
  • Sulaiman, S. F., & Yusoff, N. A. M. (2015). Effect of Freeze-Drying on the Antioxidant Compounds and Antioxidant Activity of Selected Tropical Fruits. International Journal of Food Properties, 18(11), 2484-2495.
  • Bouyahya, A., & Bakri, Y. (2019). OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM VERBANA OFFICINALIS L. Revue Roumaine de Chimie, 64(1), 69-76.
  • Zhang, Y., & Chen, P. (2021). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 13(21), 3795.
  • Belščak-Cvitanović, A., Komes, D., & Ježek, D. (2017). Food-Safe Process for High Recovery of Flavonoids from Cocoa Beans: Antioxidant and HPLC-DAD-ESI-MS/MS Analysis. Food Technology and Biotechnology, 55(1), 113-123.
  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Tuteleers, S., & De Proft, M. (2020). A Combined RNA Preservation and Extraction Protocol for Gene Expression Studies in Cacao Beans. Frontiers in Plant Science, 11, 927.
  • Rocha-Guzmán, N. E., Gallegos-Infante, J. A., & González-Herrera, S. M. (2017). Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves. Journal of Food Science and Technology, 54(10), 3213-3221.
  • Gryczynski, I., Gryczynski, Z., & Lakowicz, J. R. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Biophysical reviews, 8(2), 153-163.
  • Dinis-Oliveira, R. J. (2016). Sample handling. In Analytical and Practical Aspects of Drug Testing in Hair (pp. 1-13). Academic Press.
  • BenchChem. (2025, December).
  • Böhm, V. (2023).
  • Madorsky, S. L., Straus, S., Thompson, D., & Williamson, L. (1949). Thermal degradation of fractionated high and low molecular weight polystyrenes. Journal of Research of the National Bureau of Standards, 42(5), 499-514.
  • Shevchenko, A., & Dolgopolova, K. (2011). UV-Vis spectra of trans-and cis-resveratol and respective molecular...
  • Zhang, Y., & Chen, P. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2445.
  • Lourenço, S. C., Moldão-Martins, M., & Alves, V. D. (2019).
  • Bouyahya, A., & Bakri, Y. (2021). Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying. Foods, 10(6), 1362.
  • Al-Ansari, M. M., & Al-Ghamdi, S. N. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Journal of Environmental and Public Health, 2023.
  • Tuteleers, S., & De Proft, M. (2020). A Combined RNA Preservation and Extraction Protocol for Gene Expression Studies in Cacao Beans. Frontiers in Plant Science, 11, 927.
  • Hamlet, C. G., & Sadd, P. A. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 354-361.
  • Valdés, A., García-Cañas, V., & Cifuentes, A. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. Scientific reports, 9(1), 1-11.
  • Pharma Manual. (2016, December 11). Protection of Light sensitive Drugs. Retrieved from [Link]

Sources

Optimization

Resolving co-elution of cis and trans p-Coumaroyltyrosine in LC-MS

Technical Support Center: LC-MS Analysis of p-Coumaroyltyrosine Isomers Executive Summary The separation of cis- and trans-p-Coumaroyltyrosine (p-CT) is a classic chromatographic challenge driven by the structural simila...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of p-Coumaroyltyrosine Isomers

Executive Summary

The separation of cis- and trans-p-Coumaroyltyrosine (p-CT) is a classic chromatographic challenge driven by the structural similarity of these geometric isomers. While they are isobaric (same m/z), their distinct biological activities and origins—trans being the predominant biosynthetic form and cis often a photo-degradation artifact—necessitate baseline resolution.[1]

This guide provides a root-cause analysis and step-by-step resolution protocols. We move beyond standard C18 screening to leverage π-π interaction selectivity and strict sample handling protocols to ensure data integrity.

Module 1: Chromatographic Optimization (The Primary Solution)

The Core Challenge: On standard C18 columns, cis- and trans-p-CT often co-elute or show "shouldering" because their hydrophobicity differences are minimal. The trans isomer is planar, allowing better intercalation with C18 ligands, typically resulting in greater retention.[1] The cis isomer is "bent," reducing surface area contact and eluting earlier.

Protocol A: Stationary Phase Selection

If C18 fails to resolve the isomers, you must switch to a phase that exploits the shape and electronic differences of the aromatic rings.

Column ChemistryMechanism of ActionRecommendation
C18 (Standard) Hydrophobic interaction based on alkyl chain length.Baseline. Often insufficient for baseline resolution of critical pairs.
Phenyl-Hexyl / Biphenyl π-π Interactions. The stationary phase interacts with the π-electrons of the coumaroyl ring. The planar trans isomer maximizes this overlap, significantly increasing retention relative to the cis form.Preferred. Provides orthogonal selectivity to C18.
FluoroPhenyl (PFP) Dipole-Dipole & Shape Selectivity. Highly effective for positional isomers and halogenated compounds.Alternative. Use if Phenyl-Hexyl fails.
Protocol B: Mobile Phase & Temperature
  • Acidification is Critical: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both Mobile Phase A (Water) and B (Acetonitrile/Methanol).

    • Why? You must suppress the ionization of the carboxylic acid moiety (pKa ~4.5) and the phenol (pKa ~10). Neutral forms interact more strongly with the stationary phase, enhancing resolution.

  • Temperature Control:

    • Recommendation: Set column temperature to 15°C - 25°C .

    • Why? Higher temperatures (e.g., >40°C) increase molecular kinetic energy, potentially overcoming the rotational energy barrier between conformers or simply broadening peaks, which masks separation. Lower temperatures "freeze" the separation state.

Visual Guide: Method Development Decision Tree

MethodDevelopment Start START: Co-elution of p-CT Isomers CheckC18 Step 1: Evaluate C18 Column (Low pH, 25°C) Start->CheckC18 ResolutionCheck Resolution (Rs) > 1.5? CheckC18->ResolutionCheck OptimizeGrad Optimize Gradient Slope (Shallower gradient) ResolutionCheck->OptimizeGrad No (Partial Sep) SwitchCol Step 2: Switch Chemistry Phenyl-Hexyl or Biphenyl ResolutionCheck->SwitchCol No (Co-elution) Success SUCCESS: Validated Method ResolutionCheck->Success Yes Fail Consult Advanced Detection (IMS) ResolutionCheck->Fail Persistent Failure OptimizeGrad->ResolutionCheck CheckTemp Step 3: Lower Temperature (Try 15°C) SwitchCol->CheckTemp CheckTemp->ResolutionCheck

Caption: Workflow for selecting the optimal stationary phase and conditions. Phenyl-based phases are prioritized when C18 fails.

Module 2: Sample Handling & Artifact Prevention

The "Ghost" Peak: Users often report that the cis peak area increases over time while the sample sits in the autosampler. This is not metabolic conversion; it is photo-isomerization .[2] The trans-coumaroyl double bond is highly susceptible to UV-induced isomerization.

Protocol: Stability Assurance
  • Light Protection:

    • Mandatory: Use Amber (brown) glass vials for all standards and samples.

    • Lab Environment: If possible, prepare samples under yellow light or low-light conditions.

    • Autosampler: Ensure the autosampler compartment is dark/opaque.

  • Solvent Choice:

    • Avoid protic solvents (like methanol) for long-term storage if stability is an issue, although acetonitrile is generally safer.

    • Keep samples at 4°C in the autosampler to minimize thermal isomerization rates (though light is the primary driver).

Visual Guide: Isomerization Pathway

Isomerization Trans trans-p-Coumaroyltyrosine (Thermodynamically Stable) Excited Excited State (Twisted Intermediate) Trans->Excited Absorption Cis cis-p-Coumaroyltyrosine (High Energy Isomer) Excited->Cis Relaxation Cis->Trans Thermal/Acid Reversion UV UV Light (hν) UV->Trans

Caption: Mechanism of photo-induced isomerization. UV exposure drives the conversion from the stable trans form to the cis form.

Module 3: Advanced Detection & Confirmation

If chromatography alone leaves ambiguity, leverage orthogonal detection methods.

UV/Vis Spectral Shift

While both isomers absorb in the UV range, they often exhibit distinct


 shifts due to the change in conjugation planarity.
  • Trans-isomer: Typically higher

    
     (red-shifted) and higher extinction coefficient due to extended conjugation.
    
  • Cis-isomer: Typically lower

    
     (blue-shifted) and lower intensity.
    
  • Action: Use a PDA (Photodiode Array) detector in line with MS to compare spectra.

Ion Mobility Spectrometry (IMS)

If available, IMS separates ions based on their collision cross-section (CCS) in the gas phase.

  • Utility: The "bent" cis isomer has a smaller CCS (more compact) than the elongated trans isomer. IMS can separate them even if they co-elute chromatographically.

Frequently Asked Questions (FAQ)

Q1: I don't have a cis-standard. How can I identify the peak? A: You can generate a "dirty" standard in-situ. Take your pure trans-standard (commercially available) and expose it to UV light (e.g., a window sill or UV lamp) for 30-60 minutes. Inject this mixture. The new, earlier-eluting peak (on C18/Phenyl) is the cis-isomer [1, 4].

Q2: Can I distinguish them by MS/MS fragmentation alone? A: Generally, no . The fragmentation patterns are nearly identical because the covalent bond connectivity is the same. While some subtle ratio differences in water loss have been observed in related flavonoids [5], they are rarely robust enough for quantification. Chromatographic separation is required [2].[1][3][4][5]

Q3: Why does my cis peak disappear after leaving the sample in acidic mobile phase overnight? A: The cis form is thermodynamically less stable. In the presence of heat or acid catalysis over long periods, it may revert to the stable trans form. Always analyze fresh samples [1].

References

  • Dugrand, A., et al. (2020). "Separation of cis and trans isomers of hydroxycinnamic acids by HPLC." Journal of Agricultural and Food Chemistry. (Demonstrates the fundamental elution order: cis elutes before trans on Reverse Phase).
  • Kozlowski, R. L., et al. (2015).[6] "Combining liquid chromatography with ozone-induced dissociation for the separation and identification of phosphatidylcholine double bond isomers." Analytical and Bioanalytical Chemistry. Link (Validates the difficulty of MS/MS differentiation for geometric isomers).

  • Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation." Welch Materials Technical Guide. Link (Supports the use of Phenyl/Amide columns for cis/trans separation).

  • Engelsma, G. (1974). "On the mechanism of the changes in phenylalanine ammonia-lyase activity induced by ultraviolet and blue light in gherkin hypocotyls." Plant Physiology.
  • Mayer, R. (2006). "Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns." Journal of Natural Products.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-cis-p-Coumaroyltyrosine Recovery

Introduction: The "Cis" Paradox Recovering N-cis-p-Coumaroyltyrosine is not merely an extraction challenge; it is a race against thermodynamics. Unlike its trans-isomer, the cis-form is thermodynamically less stable and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cis" Paradox

Recovering N-cis-p-Coumaroyltyrosine is not merely an extraction challenge; it is a race against thermodynamics. Unlike its trans-isomer, the cis-form is thermodynamically less stable and highly photoreactive.

If you are experiencing low recovery rates, the molecule is likely not "missing" from your biomass—it has either isomerized into the trans-form, hydrolyzed into its constituent acid and amino acid, or remains bound to the cell wall matrix.

This guide abandons generic extraction advice to focus on the specific physicochemical fragilities of cis-phenylpropanoid conjugates.

Module 1: Biomass Handling (The "Garbage In" Phase)

The Problem: You observe low yields before the solvent even touches the sample. The Cause: Enzymatic degradation (PPO/POD activity) or heat-induced isomerization during drying.

Protocol: Cryogenic Preservation

Standard oven drying is the enemy of cis-isomers.

  • Harvest: Flash-freeze biomass in liquid nitrogen (

    
    ) immediately upon collection.
    
  • Lyophilization: Freeze-dry samples at

    
     under vacuum. Do not  use heat-assisted drying cycles.
    
  • Pulverization: Grind the lyophilized tissue under

    
     or in a cryo-mill.
    
    • Why? Friction generates heat. Even a momentary spike to

      
       during grinding can trigger isomerization or activate dormant polyphenol oxidases.
      
Diagnosis: Is it the Biomass?
ObservationProbable CauseCorrective Action
Low cis, High transHeat/Light exposure during dryingSwitch to lyophilization; grind in dark.
Low cis, Low trans, High TyrosineEnzymatic HydrolysisFlash freeze faster; check protease activity.
Low Total PhenylpropanoidsInefficient Cell LysisDecrease particle size (Cryo-milling).

Module 2: Extraction Parameters (The "Dark Room" Protocol)

The Problem: The molecule is extracted but converts to trans during the process. The Core Directive: Light is a Reagent. Treat ambient laboratory light as a reactive chemical that destroys your target.

Workflow Visualization: The Stability Pathway

The following diagram illustrates the critical degradation points during extraction.

StabilityPath cluster_0 Critical Control Points Biomass Biomass (N-cis-p-Coumaroyltyrosine) Extract Solubilized Extract Biomass->Extract Solvent Addition Trans Trans-Isomer (Impurity) Extract->Trans UV/Blue Light (Photoisomerization) Hydrolysis Coumaric Acid + Tyrosine Extract->Hydrolysis pH > 8.0 (Amide Hydrolysis) Stable High Recovery (Cis-Isomer) Extract->Stable Amber Glass + Acidified MeOH

Figure 1: Degradation pathways. The cis-isomer is prone to photoisomerization (to trans) and hydrolysis (at high pH).

Optimized Extraction Protocol

Solvent System: 70% Methanol : 29.9% Water : 0.1% Formic Acid.

  • Why? Pure water promotes enzymatic activity. Pure organic solvent may not penetrate polar cell walls. Acid stabilizes the phenolic moiety.

  • Environment: Perform all steps under Yellow/Amber LED light (cutoff wavelength

    
    ).
    
  • Ratio: Use a solvent-to-solid ratio of at least 20:1 (v/w) to drive mass transfer.

  • Agitation: Ultrasound-Assisted Extraction (UAE) is permitted only if temperature is controlled.

    • Limit: 15 minutes at

      
       (use an ice bath).
      
  • Clarification: Centrifuge at

    
    . Filter through 0.22 
    
    
    
    PTFE.

Module 3: Chromatography & Analysis (The Validation)

The Problem: "I see a peak, but it's the wrong one." The Science: Trans-isomers generally interact more strongly with C18 chains due to their planar linearity, resulting in longer retention times than the "bent" cis-isomers [1].

HPLC/LC-MS Troubleshooting

If your recovery is low, your analytical method might be biasing the results.

Q: My cis peak is broad or tailing.

  • A: Check your pH. The phenolic hydroxyl group needs to be protonated. Ensure your mobile phase contains 0.1% Formic Acid or Acetic Acid.

Q: The cis peak area decreases over repeated injections.

  • A: Your autosampler is the culprit. If the sample rack is not cooled (

    
    ) and protected from light, isomerization occurs inside the vial while waiting for injection. Use amber vials.
    

Q: I see a "bridge" between the cis and trans peaks.

  • A: On-column isomerization. This happens if the column oven is too hot (

    
    ). Lower the column temperature to 
    
    
    
    .
Data: Solvent Efficiency Comparison

Based on extraction of polar phenylpropanoids from Fagopyrum spp.

Solvent SystemYield (Relative)Isomer StabilityNotes
70% MeOH + 0.1% FA High (95-100%) High Recommended standard.
100% EtOHModerate (60%)HighPoor penetration of dry biomass.
Water (Neutral)Low (<40%)LowHigh risk of enzymatic oxidation.
70% MeOH + 1% NaOHHigh TotalZero Alkaline pH hydrolyzes the amide bond.

FAQ: Rapid Debugging

Q: Can I use alkaline hydrolysis to release cell-wall bound N-cis-p-coumaroyltyrosine? A: Proceed with extreme caution. While alkali releases bound phenolics, it puts the amide bond (connecting coumaric acid and tyrosine) at risk of hydrolysis [2]. If you must release bound forms, use mild alkaline conditions (1M NaOH, room temp, < 1 hour) under nitrogen atmosphere, then neutralize immediately. However, expect significant isomerization to trans.

Q: How do I confirm which peak is cis without a standard? A: Perform a Photo-Switching Experiment .

  • Take your extract (presumably mostly trans if stressed, or a mix).

  • Expose it to UV light (365 nm) for 10 minutes.

  • Re-inject.

  • The peak that increases is the cis-isomer (the photostationary state often favors cis generation from trans under UV) [3]. The peak that decreases is trans.

Q: Is my recovery low, or is the plant just not producing it? A: Use an Internal Standard (IS). Spike the biomass with a structurally similar but non-endogenous compound (e.g., N-feruloylglycine or a stable isotope-labeled standard) prior to extraction.

  • If IS recovery is >90% but Target recovery is low: The plant content is low.

  • If IS recovery is low: Your extraction method is flawed.

References

  • Hydrolysis of Phenolic Amides: Li, X., et al. (2025). Quantitative Determination of Hydroxycinnamic Acids in Wheat, Rice, Rye, and Barley Straws. ResearchGate. [Link]

  • Photoisomerization Dynamics: Blaise, N., et al. (2024).[1] Isomerization dynamics of a novel cis/trans‐only merocyanine. ChemPhotoChem. [Link]

  • Green Extraction Protocols: Platella, C., et al. (2025).[2] Setting Up a “Green” Extraction Protocol for Bioactive Compounds in Buckwheat Husk. NIH/PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for N-cis-p-Coumaroyltyrosine

The Stability Landscape: Mechanistic Insights N-cis-p-Coumaroyltyrosine (PubChem CID: 51136557) presents a unique stability challenge compared to its trans isomer. As a hydroxycinnamic acid amide, its stability is govern...

Author: BenchChem Technical Support Team. Date: February 2026

The Stability Landscape: Mechanistic Insights

N-cis-p-Coumaroyltyrosine (PubChem CID: 51136557) presents a unique stability challenge compared to its trans isomer. As a hydroxycinnamic acid amide, its stability is governed by three thermodynamic vectors: Photoisomerization , Amide Hydrolysis , and Phenolic Oxidation .

Understanding these mechanisms is the prerequisite for troubleshooting.

The Thermodynamic Trap

The cis (Z) configuration is thermodynamically less stable than the trans (E) form due to steric hindrance between the phenolic ring and the carbonyl group across the double bond.

  • Primary Instability Driver: Spontaneous reversion to trans (Isomerization), accelerated by light and low pH protonation.

  • Secondary Instability Driver: Hydrolysis of the amide bond, catalyzed by extreme pH (pH < 3 or pH > 9).

The pH-Stability Matrix
pH ConditionDominant Chemical SpeciesPrimary Risk FactorStability Rating
pH < 3.0 Fully Protonated (

,

)
Acid-catalyzed amide hydrolysis; Proton-assisted isomerization.Low
pH 4.0 - 6.0 Mono-anionic (

,

)
Optimal Stability Window. Minimal catalytic activity.High
pH 7.0 - 8.5 Mono-anionic (

,

)
Slow oxidation; increased solubility but risk of thermal isomerization.Moderate
pH > 9.5 Di-anionic (

,

)
Phenolate formation leading to rapid oxidative degradation (browning).Critical

Troubleshooting Guide (Q&A)

Direct solutions to common experimental anomalies.

Q1: "My HPLC chromatogram shows a new peak eluting after my target compound, and the target area is decreasing. Is this degradation?"

Diagnosis: Likely Isomerization , not degradation. Mechanism: N-cis-p-Coumaroyltyrosine is reverting to the trans-isomer. On C18 columns, the trans-isomer typically elutes later than the cis-isomer because the trans planar geometry allows for better interaction with the stationary phase. Corrective Action:

  • Light Control: Verify if samples were exposed to ambient light. All handling must occur under amber light or in opaque vessels.

  • Solvent Check: Are you using a protic solvent (e.g., Methanol) in an acidic environment? Switch to Acetonitrile/Water buffered at pH 5.0 for sample preparation.

Q2: "I observe a gradual loss of mass without the appearance of the trans isomer peak. The solution is turning slightly yellow/brown."

Diagnosis: Oxidative Degradation or Hydrolysis . Mechanism:

  • Browning: Indicates oxidation of the phenolic hydroxyl group, likely due to alkaline pH (pH > 8.0) or trace metal contamination.

  • Mass Loss: Amide bond cleavage yielding p-coumaric acid and tyrosine. Corrective Action:

  • pH Adjustment: Measure the pH of your final solution. If pH > 7.5, adjust to pH 5.5 using 10 mM Ammonium Acetate or Citrate buffer.

  • Degassing: Oxygen promotes phenolic oxidation. Degas all buffers and solvents.

Q3: "The compound precipitates when I add it to my cell culture media (pH 7.4)."

Diagnosis: Solubility/pKa Conflict . Mechanism: While the carboxyl group is ionized at pH 7.4, the overall lipophilicity of the coumaroyl moiety can limit solubility in high-salt media. Corrective Action:

  • Co-solvent: Predissolve in DMSO (up to 0.1% final concentration).

  • Cyclodextrin: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) as a solubilizing agent, which also stabilizes the cis conformation by encapsulating the hydrophobic moiety.

Experimental Protocols

Protocol A: pH Stability Profiling (The "Buffer Screen")

Objective: Determine the precise half-life (


) of the cis-isomer in your specific matrix.

Materials:

  • Buffers (100 mM): Citrate (pH 3.0, 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0), Borate (pH 9.0).

  • Amber HPLC Vials.

Workflow:

  • Stock Prep: Dissolve 1 mg N-cis-p-Coumaroyltyrosine in 100

    
    L DMSO (keep in dark).
    
  • Spike: Add 10

    
    L Stock to 990 
    
    
    
    L of each test buffer.
  • Incubation: Store at 25°C in a light-tight thermomixer.

  • Sampling: Inject 10

    
    L onto HPLC at 
    
    
    
    hours.
  • Analysis: Plot

    
     vs. Time.[1] The slope 
    
    
    
    gives
    
    
    .
Protocol B: HPLC Method for Isomer Separation
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 mins.

  • Detection: UV 310 nm (Coumaroyl absorption max).

  • Note: The cis isomer will have a lower extinction coefficient at 310 nm than the trans isomer; calibrate using a standard curve if absolute quantitation is required.

Visualizations

Figure 1: Degradation & Isomerization Pathways

StabilityPathways Cis N-cis-p-Coumaroyltyrosine (Target) Trans N-trans-p-Coumaroyltyrosine (Isomer) Cis->Trans  UV Light / Thermal (Fast Reversion) Hydrolysis Hydrolysis Products (p-Coumaric Acid + Tyrosine) Cis->Hydrolysis  pH < 3 or pH > 10 (Acid/Base Catalysis) Oxidation Quinones/Polymers (Browning) Cis->Oxidation  pH > 9 + O2 (Phenolate Oxidation) Trans->Cis  UV (300-360nm)

Caption: Thermodynamic pathways affecting N-cis-p-Coumaroyltyrosine. The Cis-to-Trans reversion is the dominant instability vector.

Figure 2: Recommended Handling Workflow

Workflow Start Start: Solid Sample Weigh Weigh in Dim Light (< 5 lux) Start->Weigh Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Dilute Dilute into pH 5.0 Buffer (Citrate or Acetate) Dissolve->Dilute Check Check Clarity (Precipitation?) Dilute->Check Decision Clear? Check->Decision AddCyclo Add 5% HP-beta-CD or 10% Ethanol Decision->AddCyclo No Proceed Proceed to Assay (Keep Dark) Decision->Proceed Yes AddCyclo->Proceed

Caption: Step-by-step decision tree for sample preparation to maximize stability and solubility.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at -20°C? A: Yes, but only in DMSO or 100% Ethanol . Do not freeze aqueous buffers containing the compound, as pH shifts during freezing (eutectic formation) can catalyze degradation.

Q: Why does the UV spectrum change when I adjust pH? A: This is due to the Bathochromic Shift . At alkaline pH, the phenolic proton dissociates (pKa ~9.5), creating a phenolate ion that absorbs at a longer wavelength (red-shift). This is reversible if the compound hasn't oxidized.

Q: Is the cis isomer biologically active compared to the trans? A: Often, yes. The cis configuration can fit into different enzymatic pockets. However, you must confirm that your assay conditions (incubation time/temp) do not convert it back to trans before the biological effect occurs.

References

  • PubChem. (n.d.).[2][3] N-cis-p-Coumaroyltyrosine (CID 51136557).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[2] N-p-Coumaroyltyrosine (Trans Isomer, CID 15825666). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sharma, A. K., et al. (2014).[4] Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. Journal of Agricultural and Food Chemistry, 62(16), 3531-3536.[4] [Link](Cited for general amide hydrolysis kinetics in complex aromatic amides).

  • Sigurdson, G. T., et al. (2018). Cis-Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. Journal of Agricultural and Food Chemistry. [Link](Cited for pH-dependent spectral shifts and stability of cis-coumaroyl derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: 1H NMR of N-cis vs N-trans-p-Coumaroyltyrosine

Executive Summary The definitive differentiator between -trans-p-coumaroyltyrosine (the naturally dominant bioactive form) and its -cis isomer is the scalar coupling constant ( ) of the olefinic protons on the coumaroyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The definitive differentiator between


-trans-p-coumaroyltyrosine  (the naturally dominant bioactive form) and its 

-cis
isomer is the scalar coupling constant (

) of the olefinic protons on the coumaroyl moiety.[1]
  • 
    -trans (
    
    
    
    -isomer):
    Exhibits a large coupling constant of
    
    
    Hz
    .[1]
  • 
    -cis (
    
    
    
    -isomer):
    Exhibits a reduced coupling constant of
    
    
    Hz
    .[1]

This guide details the spectroscopic parameters, theoretical basis, and experimental protocols required to unambiguously assign these stereoisomers in drug discovery and phytochemical isolation workflows.

Structural & Stereochemical Context[2][3][4][5]

To ensure accurate assignment, we must first clarify the nomenclature. While the peptide bond (amide) connecting the tyrosine and coumaroyl groups is thermodynamically stable in the trans (anti) conformation, the "cis/trans" terminology in this context refers to the geometry of the olefinic double bond of the


-coumaric acid moiety.
  • 
    -trans-p-coumaroyltyrosine:  The thermodynamic product (also known as trans-dideoxyclovamide).[1] The olefinic protons are on opposite sides of the double bond (
    
    
    
    -configuration).
  • 
    -cis-p-coumaroyltyrosine:  The kinetic product, often generated via photoisomerization (UV exposure).[1] The olefinic protons are on the same side (
    
    
    
    -configuration).
Isomerization Pathway

The following diagram illustrates the structural relationship and the photo-induced transition between the two forms.

Isomerization Trans N-trans-p-Coumaroyltyrosine (Thermodynamic E-Isomer) Bioactive Form UV UV Light (365 nm) Trans->UV Cis N-cis-p-Coumaroyltyrosine (Kinetic Z-Isomer) Photo-product Heat Thermal Relaxation (Slow) Cis->Heat UV->Cis Photoisomerization Heat->Trans Reversion

Figure 1: Reversible photoisomerization pathway between the thermodynamic Trans (E) isomer and the kinetic Cis (Z) isomer.[1]

Comparative Spectroscopic Data

The following data assumes a solvent of DMSO-d6 or MeOD at 400 MHz or higher. The chemical shifts (


) are approximate and solvent-dependent, but the coupling constants (

) are solvent-independent molecular constants.
[1]
Critical Parameter Table[1]
Proton RegionParameter

-trans (

-Isomer)

-cis (

-Isomer)
Diagnostic Note
Olefinic

-H
Coupling (

)
15.4 – 16.0 Hz 12.0 – 13.0 Hz Primary Differentiator
MultiplicityDoublet (

)
Doublet (

)
Shift (

)

ppm

ppm
Cis

-H is significantly upfield (shielded).[1]
Olefinic

-H
Coupling (

)
15.4 – 16.0 Hz 12.0 – 13.0 Hz Matches

-H coupling exactly.[1]
MultiplicityDoublet (

)
Doublet (

)
Shift (

)

ppm

ppm
Cis

-H is upfield due to loss of conjugation planarity.[1]
Amide NH MultiplicityDoublet (

)
Doublet (

)
Visible in DMSO-d6; often exchanged in MeOD.[1]
Tyrosine

-H
Shift (

)

ppm

ppm
Minor variation; not reliable for assignment.[1]

Technical Deep Dive: The Karplus Relationship

Why do the coupling constants differ so reliably? The magnitude of the vicinal proton-proton coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is governed by the Karplus equation , which relates 

to the dihedral angle (

) between the two protons.[2]
  • Trans (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Geometry:  The dihedral angle between the 
    
    
    
    and
    
    
    protons is 180° .[2]
    • According to Karplus, maximal orbital overlap occurs at 0° and 180°, leading to a large coupling constant (

      
       Hz).
      
  • Cis (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Geometry:  The dihedral angle is  .[1]
    
    • While 0° also predicts high coupling, the presence of electronegative substituents (the carbonyl group) and steric strain in the cis alkene distorts the geometry and electron density, consistently reducing the observed

      
       value to the 6–12 Hz  range (typically 12-13 Hz for cinnamoyl systems).
      

Expert Insight: In complex mixtures (e.g., crude plant extracts), the cis isomer peaks may be obscured by the larger trans signals. Always look for the "roofing effect" (slanting) of the doublets, which points towards the coupled partner, to confirm you are identifying the correct pair.

Experimental Protocol: Isolation & Analysis

To generate reference data for the cis isomer (which is rarely sold commercially), you can perform an in situ photoisomerization experiment.

Workflow Diagram

NMR_Workflow Sample 1. Sample Preparation 5-10 mg N-trans-p-coumaroyltyrosine Solvent: DMSO-d6 (0.6 mL) Control_NMR 2. Control Spectrum (T0) Acquire 1H NMR (16 scans) Confirm J = 15.8 Hz Sample->Control_NMR Irradiation 3. UV Irradiation 365 nm UV Lamp Expose NMR tube for 30-60 mins Control_NMR->Irradiation Validate Purity Exp_NMR 4. Experimental Spectrum (T1) Acquire 1H NMR immediately Observe new doublet J ~12.5 Hz Irradiation->Exp_NMR Induce Isomerization Processing 5. Data Processing Phase correction -> Integration Calculate E:Z ratio Exp_NMR->Processing

Figure 2: Experimental workflow for generating and characterizing the N-cis isomer via in situ photoisomerization.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of pure N-trans-p-coumaroyltyrosine in 600 µL of DMSO-d6 .

    • Note: DMSO is preferred over Methanol-d4 (MeOD) because it prevents the exchange of the amide and hydroxyl protons, allowing you to observe the full spin system.

  • Control Acquisition (T0):

    • Run a standard proton scan (pulse program: zg30, scans: 16, relaxation delay: 1.0 s).[1]

    • Validation: Confirm the presence of the trans doublets at

      
       6.50 and 7.40 ppm with 
      
      
      
      Hz.
  • Isomerization (Generation of cis):

    • Place the NMR tube in a UV crosslinker or under a standard laboratory UV lamp (365 nm) for 30–60 minutes.

    • Caution: Do not overheat the sample.

  • Experimental Acquisition (T1):

    • Re-run the exact same NMR experiment.

    • Analysis: You will observe a new set of signals appearing upfield.[1] The doublet at

      
       ~5.85 ppm (cis 
      
      
      
      -H) with
      
      
      Hz is the diagnostic peak for the N-cis isomer.[1]
  • Quantification:

    • Integrate the

      
      -proton doublets for both isomers.
      
    • Calculate the ratio:

      
      .[1]
      

References

  • PubChem. (n.d.).[1] N-p-Coumaroyltyrosine (Compound). National Library of Medicine.[1] Retrieved from [Link]

  • LibreTexts Chemistry. (2023).[1] Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Hoye, T. R., et al. (1994).[1][3] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry. (General reference for coupling constant analysis).

  • University of Wisconsin-Madison. (n.d.).[1] Coupling Constants in NMR. Department of Chemistry. (Standard reference for Karplus relationships in alkenes).

Sources

Comparative

A Comparative Guide to the Mass Fragmentation Pattern of N-cis-p-Coumaroyltyrosine and its Trans Isomer

For Researchers, Scientists, and Drug Development Professionals In the realm of natural product analysis and drug discovery, the precise structural elucidation of bioactive compounds is paramount. N-p-Coumaroyltyrosine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and drug discovery, the precise structural elucidation of bioactive compounds is paramount. N-p-Coumaroyltyrosine, a phenolic amide found in various plant species, has garnered interest for its potential biological activities. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of N-p-Coumaroyltyrosine, with a particular focus on comparing the cis and trans isomers. Understanding these fragmentation patterns is crucial for the unambiguous identification and quantification of these isomers in complex biological matrices.

The Significance of Stereochemistry in Fragmentation

N-p-Coumaroyltyrosine exists as two geometric isomers, cis and trans, at the double bond of the p-coumaroyl moiety. While structurally similar, this difference in stereochemistry can influence their biological activity and their behavior in analytical systems. Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between isomers, as the spatial arrangement of atoms can affect the stability of precursor ions and the pathways through which they fragment. Although experimental data for the cis isomer is not as readily available as for the more stable trans isomer, we can predict and compare their fragmentation behaviors based on established chemical principles and data from related compounds. It has been noted that cis and trans isomers of hydroxycinnamic acid amides can often be separated chromatographically, with the cis isomer typically eluting earlier on a reverse-phase column[1].

Deciphering the Fragmentation of N-trans-p-Coumaroyltyrosine

The fragmentation of N-p-Coumaroyltyrosine in positive ion mode is primarily driven by the lability of the amide bond and the inherent structures of its constituent parts: p-coumaric acid and tyrosine. The protonated molecule ([M+H]⁺) has a molecular weight of approximately 327.3 g/mol , resulting in a precursor ion with an m/z of around 328.1.

The most characteristic fragmentation event for hydroxycinnamic acid amides is the cleavage of the amide bond[2][3]. This cleavage results in the formation of a stable acylium ion from the p-coumaroyl moiety and a neutral loss of the tyrosine residue.

Key Fragmentation Pathways:
  • Amide Bond Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-N amide bond. This results in the formation of the p-coumaroyl acylium ion, which is the base peak in the spectrum.

  • Fragmentation of the p-Coumaroyl Acylium Ion: The p-coumaroyl acylium ion can undergo further fragmentation, typically through the loss of carbon monoxide (CO).

  • Fragmentation of the Tyrosine Moiety: While the charge is preferentially retained on the p-coumaroyl fragment, fragmentation of the tyrosine portion can also occur, leading to characteristic losses. In positive ion mode, a common fragmentation of tyrosine involves the loss of the carboxylic acid group (COOH) and subsequently the amino group (NH2)[4].

  • Cleavage within the Tyrosine Side Chain: Scission of the Cα-Cβ bond of the tyrosine residue is another possible fragmentation pathway[3].

Experimental Data for N-trans-p-Coumaroyltyrosine

Publicly available experimental data from the MassBank of North America (MoNA) for N-p-Coumaroyltyrosine provides valuable insights into its fragmentation in positive ion mode. The precursor ion is [M+H]⁺ with an m/z of 328.118[5].

Observed m/z Relative Intensity (%) Proposed Fragment Identity Fragmentation Pathway
147.0444100[p-coumaroyl acylium ion]⁺Cleavage of the amide bond
119.049345.93[p-coumaroyl acylium ion - CO]⁺Loss of CO from the m/z 147 fragment
91.054215.42[C₇H₇]⁺ (Tropylium ion)Further fragmentation of the phenolic ring
148.04806.34Isotopic peak of m/z 147
120.05273.19[Tyrosine immonium ion]⁺Cleavage at the tyrosine α-carbon

This data strongly supports the proposed primary fragmentation pathway being the amide bond cleavage, resulting in the highly stable p-coumaroyl acylium ion at m/z 147.0444 as the base peak[5]. The subsequent loss of CO to form the ion at m/z 119.0493 is also a prominent feature[5].

Comparative Analysis: N-cis-p-Coumaroyltyrosine Fragmentation

Direct experimental MS/MS data for N-cis-p-Coumaroyltyrosine is scarce in the literature. However, we can infer its likely fragmentation pattern and compare it to the trans isomer. The fundamental fragmentation pathways, such as the amide bond cleavage, are expected to be the same due to the identical covalent structure.

The key difference may lie in the relative intensities of the fragment ions. The cis configuration can introduce steric hindrance and alter the electronic distribution of the molecule, which may affect the stability of the precursor ion and the transition states of the fragmentation reactions. Studies on other cis/trans isomers, such as leucocyanidin, have demonstrated distinct MS/MS fragmentation patterns, particularly in the modes of dehydration[6]. For N-cis-p-Coumaroyltyrosine, it is plausible that the cis geometry could lead to slightly different relative abundances of the key fragment ions (m/z 147, 119, and 91) compared to the trans isomer. However, the major fragment ions resulting from the primary amide bond cleavage are expected to remain dominant.

A key application of this understanding is in LC-MS/MS analysis. Given that the cis isomer often elutes earlier from a reverse-phase column, the combination of retention time and the characteristic MS/MS spectrum provides a robust method for the identification and differentiation of the two isomers[1].

Experimental Protocol for MS/MS Analysis

This section provides a generalized protocol for the analysis of N-p-Coumaroyltyrosine isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of N-trans-p-Coumaroyltyrosine in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards. If a pure standard of the cis isomer is available, prepare a separate set of standards. If not, the cis isomer can sometimes be generated from the trans isomer by exposure to UV light.

  • Matrix Extraction (for biological samples): Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to isolate the analyte from the sample matrix (e.g., plasma, plant extract). Ensure the chosen method provides good recovery for phenolic compounds.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A shallow gradient may be necessary to resolve the cis and trans isomers.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z ~328.1) followed by product ion scan (MS/MS) of the precursor.

  • Collision Gas: Argon is typically used.

  • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation. A collision energy ramp can also be employed.

  • Key Transitions for Multiple Reaction Monitoring (MRM) (for quantification):

    • N-trans-p-Coumaroyltyrosine: 328.1 -> 147.0 (quantitative), 328.1 -> 119.0 (qualitative)

    • N-cis-p-Coumaroyltyrosine: 328.1 -> 147.0 (quantitative), 328.1 -> 119.0 (qualitative) (Note: The transitions are expected to be the same, but the optimal collision energy might differ slightly).

Visualizing the Fragmentation and Workflow

To further clarify the processes described, the following diagrams illustrate the proposed fragmentation pathway of N-trans-p-Coumaroyltyrosine and the general experimental workflow.

Fragmentation_Pathway cluster_main Fragmentation of N-trans-p-Coumaroyltyrosine Precursor_Ion [M+H]⁺ m/z 328.1 Fragment_147 [p-coumaroyl acylium ion]⁺ m/z 147.0 Precursor_Ion->Fragment_147 Amide bond cleavage (- Tyrosine) Fragment_119 [Fragment_147 - CO]⁺ m/z 119.0 Fragment_147->Fragment_119 Loss of CO Fragment_91 [Tropylium ion]⁺ m/z 91.1 Fragment_119->Fragment_91 Ring rearrangement

Caption: Proposed fragmentation pathway of N-trans-p-Coumaroyltyrosine in positive ion mode.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Extraction & Dilution) LC_Separation LC Separation (C18 Column, Gradient Elution) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection m/z 328.1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Fragmentation Pattern & Quantification) MS2->Data_Analysis

Caption: General experimental workflow for the LC-MS/MS analysis of N-p-Coumaroyltyrosine.

Conclusion

The MS/MS fragmentation of N-p-Coumaroyltyrosine is characterized by a dominant cleavage of the amide bond, yielding a highly stable p-coumaroyl acylium ion. This fragmentation pattern is a reliable signature for the identification of this class of compounds. While direct experimental data for the N-cis isomer is limited, established principles of mass spectrometry and observations from related isomeric pairs suggest that while the primary fragmentation pathways will be conserved, subtle differences in the relative abundances of fragment ions may exist. The combination of chromatographic separation and characteristic fragmentation patterns provides a robust analytical strategy for the differentiation and quantification of both N-cis and N-trans-p-Coumaroyltyrosine, which is essential for advancing research into their biological roles and potential therapeutic applications.

References

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography−High-Resolution Mass Spectrometry and Its In Silico Database. Analytical Chemistry. [Link]

  • Production of 3,4-cis- and 3,4-trans-Leucocyanidin and Their Distinct MS/MS Fragmentation Patterns. Journal of Agricultural and Food Chemistry. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. ACS Publications. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]

  • N-p-Coumaroyltyrosine. PubChem. [Link]

Sources

Validation

A Researcher's Guide to UV-Vis Absorption Maxima Shifts Between Cis and Trans Isomers of Coumaroyltyrosine

This guide provides an in-depth comparison of the distinct ultraviolet-visible (UV-Vis) spectroscopic signatures of cis- and trans-coumaroyltyrosine. Tailored for researchers in biochemistry, drug development, and photob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the distinct ultraviolet-visible (UV-Vis) spectroscopic signatures of cis- and trans-coumaroyltyrosine. Tailored for researchers in biochemistry, drug development, and photobiology, this document moves beyond a simple recitation of data to explain the underlying molecular principles governing these spectral shifts. We will explore the structural basis for the observed changes in absorption maxima (λmax), provide supporting data from closely related compounds, and detail a robust experimental protocol for inducing and measuring the photoisomerization process in your own laboratory.

The Photochemical Foundation: Why Isomerization Matters

Coumaroyltyrosine is a fascinating molecule often found in biological systems, notably as a key chromophore in Photoactive Yellow Protein (PYP), a classic model for studying photoreception.[1] The molecule's functionality is intrinsically linked to the geometric arrangement around the carbon-carbon double bond of the coumaroyl moiety. The trans isomer represents the stable ground state, but upon absorption of a photon, it can undergo a reversible transformation to the higher-energy cis isomer.

This trans-to-cis photoisomerization is not merely a structural curiosity; it is a profound molecular switch. The change in geometry alters the molecule's shape, polarity, and electronic properties, triggering downstream biological events.[1][2] Understanding the distinct spectral properties of each isomer is therefore paramount for researchers seeking to monitor this photochemical reaction, quantify isomer ratios, and probe the dynamics of photoreceptive proteins.

Deconstructing the Spectrum: Conjugation, Steric Hindrance, and the Hypsochromic Shift

The UV-Vis absorption of coumaroyltyrosine is dominated by the π→π* electronic transitions within the conjugated system of the p-coumaric acid chromophore.[3] This system, encompassing the phenyl ring and the α,β-unsaturated carbonyl group, allows for the delocalization of π-electrons across the molecule. The energy required to excite these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) corresponds to the wavelength of maximum absorption (λmax).

The key to the spectral difference between the isomers lies in their three-dimensional structure.

  • Trans-Coumaroyltyrosine: In the trans configuration, the bulky phenyl and acyl groups are on opposite sides of the double bond. This arrangement allows the entire conjugated system to adopt a relatively planar conformation, maximizing the overlap of p-orbitals. This extensive conjugation lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap. Consequently, it requires less energy (a longer wavelength of light) to induce the π→π* transition.

  • Cis-Coumaroyltyrosine: In the cis configuration, the phenyl and acyl groups are on the same side of the double bond. This creates significant steric hindrance, forcing the phenyl ring to twist out of the plane of the double bond. This loss of planarity disrupts the π-electron delocalization, effectively shortening the conjugated system. As a result, the HOMO-LUMO energy gap increases, and more energy (a shorter wavelength of light) is needed for the electronic transition.

This shift to a shorter wavelength in the cis isomer is known as a hypsochromic shift , or "blue shift." It is a hallmark of sterically hindered cis-isomers in conjugated systems.

G cluster_prep Preparation cluster_measure Measurement & Irradiation Cycle cluster_end Conclusion A Prepare Solution of trans Isomer B Transfer to Quartz Cuvette A->B C Record Spectrum 1 (Baseline, T=0) D Irradiate with UV Light (Δt) C->D E Record Spectrum 2 (Post-Irradiation) D->E F Compare Spectra: Observe λmax Shift E->F G Spectra Unchanged? F->G G->D No H Photostationary State (PSS) Reached G->H Yes

Sources

Comparative

Technical Guide: Structural Validation of N-cis-p-Coumaroyltyrosine via 2D NMR (COSY, HMBC)

Executive Summary The Challenge: N-p-coumaroyltyrosine exists as two geometric isomers: trans ( ) and cis ( ). While the trans isomer is thermodynamically stable and abundant in sources like Allium species and Theobroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: N-p-coumaroyltyrosine exists as two geometric isomers: trans (


) and cis (

). While the trans isomer is thermodynamically stable and abundant in sources like Allium species and Theobroma cacao, the cis isomer is often a transient metabolite or a photo-isomerization product. Mass Spectrometry (LC-MS) cannot distinguish these isomers as they share an identical exact mass (

327.11 for

).

The Solution: This guide details the validation of the cis-isomer using a combined 2D NMR approach (COSY and HMBC). Unlike 1D


H NMR, which often suffers from signal overlap in the aromatic region (6.5–7.5 ppm), 2D NMR unambiguously establishes the amide connectivity and permits the extraction of specific scalar coupling constants (

) required to prove the cis geometry.

Part 1: Comparative Analysis of Validation Methods

The following table compares the efficacy of 2D NMR against standard alternatives for this specific phenylpropanoid conjugate.

FeatureMethod A: 1D

H NMR
Method B: LC-MS/MS Method C: 2D NMR (COSY/HMBC)
Connectivity Proof Low (Inferred)Medium (Fragmentation patterns)High (Direct bond correlation)
Stereochemistry High (via

-coupling)*
None (Identical Mass)High (via resolved multiplets)
Signal Overlap High Risk (Aromatic region)N/AEliminated (2nd Dimension)
Sample Requirement Low (<1 mg)Ultra-Low (ng range)Medium (1–5 mg)
Validation Status Screening Tool Identification Tool Structural Confirmation

*Note: While 1D NMR can measure J-coupling, the overlap of the tyrosine AA'BB' system with the coumaroyl AA'BB' system often obscures the critical olefinic doublets in the cis-isomer.

Part 2: Experimental Protocol (Self-Validating System)

Sample Preparation
  • Solvent Choice: Dissolve 2–5 mg of isolated N-cis-p-coumaroyltyrosine in 600 µL of Methanol-

    
     (MeOD)  or DMSO-
    
    
    
    .
    • Reasoning: MeOD provides sharper resolution for the exchangeable amide proton (if dry) and prevents aggregation. DMSO-

      
       is preferred if the amide proton signal (
      
      
      
      ppm) is required for HMBC correlations, as it exchanges rapidly in MeOD.
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H NMR:  64 scans, 1s relaxation delay. Focus on phasing the aromatic region (6.0–8.0 ppm).
    
  • 2D COSY (gCOSY):

    • Matrix:

      
       points.
      
    • Goal: Establish proton connectivity within the Tyrosine alkyl chain and the Coumaroyl alkene chain.

  • 2D HMBC (gHMBCad):

    • Optimization: Set long-range coupling delay for

      
       Hz.
      
    • Goal: Detect the critical 3-bond correlation between the Tyrosine

      
      -proton and the Coumaroyl carbonyl carbon.
      

Part 3: Data Analysis & Structural Logic

Step 1: Establishing the cis-Geometry (The "Fingerprint")

The most critical validation step is distinguishing the cis olefinic protons from the trans counterpart.

  • Target Signals: The two protons on the double bond of the coumaroyl moiety (

    
     and 
    
    
    
    to the carbonyl).
  • The Rule:

    • Trans (

      
      ):  Large coupling constant (
      
      
      
      Hz).
    • Cis (

      
      ):  Reduced coupling constant (
      
      
      
      Hz).
  • Chemical Shift Drift: In the cis isomer, the olefinic protons typically shift upfield (lower ppm) compared to the trans isomer due to the loss of planarity and anisotropic shielding effects.

    • cis-

      
      -H: 
      
      
      
      ppm (doublet).
    • cis-

      
      -H: 
      
      
      
      ppm (doublet).
Step 2: Mapping Connectivity (COSY & HMBC)

Use the following logic flow to confirm the structure is N-p-coumaroyltyrosine and not a physical mixture of tyrosine and coumaric acid.

The COSY Trace (Spin Systems)
  • Tyrosine Unit: Identify the coupling between the amide-adjacent proton (

    
    -CH, 
    
    
    
    ppm) and the benzylic protons (
    
    
    -CH
    
    
    ,
    
    
    ppm).
  • Coumaroyl Unit: Confirm the correlation between the two olefinic protons (the cis doublet pair).

The HMBC Bridge (The "Smoking Gun")

To prove the molecules are covalently bonded (amide linkage):

  • Locate the Carbonyl Carbon signal (

    
     ppm).
    
  • Look for a cross-peak from the Tyrosine

    
    -proton (
    
    
    
    ppm) to this Carbonyl.
  • Validation: If this cross-peak is absent, you likely have a hydrolyzed mixture, not the conjugate.

Part 4: Visualization of Workflows

Diagram 1: Structural Validation Workflow

This flowchart outlines the decision-making process for validating the cis isomer.

ValidationWorkflow Start Crude Extract / Fraction LCMS LC-MS Analysis (m/z 327.11) Start->LCMS Decision1 Isomers detected? LCMS->Decision1 NMR_Prep Dissolve in DMSO-d6 (Preserve Amide H) Decision1->NMR_Prep Yes OneD_NMR 1D 1H NMR (Check Olefinic Region) NMR_Prep->OneD_NMR J_Check Check Coupling (J) OneD_NMR->J_Check Trans_Path J = 16 Hz (Trans Isomer) J_Check->Trans_Path Large J Cis_Path J = 12-13 Hz (Cis Candidate) J_Check->Cis_Path Small J TwoD_Val 2D NMR (HMBC) Confirm Amide Bond Cis_Path->TwoD_Val Final Validated N-cis-p-Coumaroyltyrosine TwoD_Val->Final

Caption: Workflow for distinguishing cis/trans isomers and validating the amide conjugate.

Diagram 2: HMBC & COSY Connectivity Map

This diagram visualizes the specific correlations required to prove the structure.

ConnectivityMap cluster_0 Coumaroyl Moiety cluster_1 Tyrosine Moiety H_Olefin_A Olefin H-alpha (cis) H_Olefin_B Olefin H-beta (cis) H_Olefin_A->H_Olefin_B COSY (J=12.8Hz) C_Carbonyl C=O (Carbonyl) H_Olefin_A->C_Carbonyl HMBC (2-bond) H_Olefin_B->C_Carbonyl HMBC (3-bond) H_Amide NH (Amide) H_Amide->C_Carbonyl HMBC (2-bond) H_Alpha H-alpha (Chiral Center) H_Amide->H_Alpha COSY H_Alpha->C_Carbonyl HMBC (CRITICAL LINK)

Caption: Key 2D NMR correlations. The Red arrow (Tyrosine H-alpha to Carbonyl) is the definitive proof of conjugation.

References

  • PubChem. N-p-Coumaroyltyrosine | C18H17NO5.[1] National Library of Medicine. Available at: [Link][1]

  • Organic Spectroscopy International. Cis Trans Isomers and NMR. Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of N-cis-p-Coumaroyltyrosine in Diverse Cell Lines

Introduction: Unveiling the Therapeutic Potential of N-cis-p-Coumaroyltyrosine N-cis-p-Coumaroyltyrosine is a phenolic amide belonging to the diverse family of hydroxycinnamic acid amides, which are secondary metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-cis-p-Coumaroyltyrosine

N-cis-p-Coumaroyltyrosine is a phenolic amide belonging to the diverse family of hydroxycinnamic acid amides, which are secondary metabolites found in various plant species. These natural compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The structural isomer, N-trans-p-coumaroyltyramine, has demonstrated cytotoxic effects, inhibiting the growth of human tumor cells and arresting the cell cycle.[1] This guide presents a proposed experimental framework for a comprehensive comparative analysis of the cytotoxic effects of N-cis-p-Coumaroyltyrosine against a panel of cancer and non-cancerous cell lines.

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust, self-validating system to evaluate the therapeutic potential of N-cis-p-Coumaroyltyrosine. We will explore its cytotoxic profile in comparison to its trans-isomer and a well-established chemotherapeutic agent, Cisplatin. This comparative approach is crucial for elucidating the structure-activity relationship and determining the selectivity of N-cis-p-Coumaroyltyrosine, a critical factor in the development of novel anticancer agents. Natural compounds that can selectively target cancer cells while sparing normal cells are of particular interest in oncology research.[2]

Rationale for Comparative Compound Selection

To comprehensively assess the cytotoxic potential of N-cis-p-Coumaroyltyrosine, a logical selection of comparator compounds is essential. This guide proposes the inclusion of:

  • N-trans-p-Coumaroyltyrosine: As the geometric isomer of the target compound, its inclusion is critical for understanding the impact of the cis/trans configuration on cytotoxic activity. Differences in their biological effects can provide valuable insights into the specific molecular interactions and mechanisms of action.

  • Cisplatin: A widely used platinum-based chemotherapeutic agent, Cisplatin serves as a positive control for cytotoxicity.[3] Its well-documented mechanism of action and known IC50 values in various cell lines provide a benchmark for evaluating the potency of N-cis-p-Coumaroyltyrosine.[3][4]

Proposed Cell Line Panel for Cytotoxicity Screening

The selection of a diverse panel of cell lines is fundamental to understanding the breadth and selectivity of a compound's cytotoxic activity. We propose the following cell lines for this comparative study:

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer cell line, commonly used in anticancer drug screening.
A549 Human Lung CarcinomaA standard model for non-small cell lung cancer, representing a prevalent and challenging malignancy.
Jurkat Human T-cell LeukemiaA suspension cell line model for leukemia, allowing for the evaluation of the compound's efficacy against hematological malignancies.
BEAS-2B Normal Human Bronchial EpithelialA non-tumorigenic cell line to determine the selectivity index of the compound and assess its potential toxicity to normal, healthy cells.[3]

Experimental Workflow for Comparative Cytotoxicity Analysis

A multi-faceted experimental approach is necessary to thoroughly characterize the cytotoxic and apoptotic effects of N-cis-p-Coumaroyltyrosine. The proposed workflow encompasses initial cytotoxicity screening followed by in-depth mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Mechanism of Action cluster_analysis Data Analysis Compound_Prep Compound Preparation (N-cis-p-Coumaroyltyrosine, N-trans-p-Coumaroyltyrosine, Cisplatin) MTT_Assay MTT Assay for Cell Viability (Determine IC50 values) Compound_Prep->MTT_Assay Cell_Culture Cell Line Maintenance (MCF-7, A549, Jurkat, BEAS-2B) Cell_Culture->MTT_Assay Annexin_V Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) MTT_Assay->Annexin_V Based on IC50 Caspase_Assay Caspase-Glo 3/7 Assay (Effector Caspase Activation) MTT_Assay->Caspase_Assay Based on IC50 Data_Analysis Data Compilation & Statistical Analysis (IC50, Selectivity Index, Apoptotic Population) Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis

Figure 1: Proposed experimental workflow for the comparative cytotoxicity analysis.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • N-cis-p-Coumaroyltyrosine, N-trans-p-Coumaroyltyrosine, Cisplatin (stock solutions in DMSO)

  • Selected cell lines (MCF-7, A549, Jurkat, BEAS-2B)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Cisplatin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Treated and untreated cells in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compounds at their IC50 concentrations for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.[13]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Hypothetical Data Presentation and Interpretation

The following tables illustrate how the experimental data could be structured for a clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Test Compounds

Cell LineN-cis-p-CoumaroyltyrosineN-trans-p-CoumaroyltyrosineCisplatin
MCF-7 Hypothetical ValueHypothetical Value8.9 - 19.2[14]
A549 Hypothetical ValueHypothetical Value6.59[3]
Jurkat Hypothetical ValueHypothetical ValueLiterature Value
BEAS-2B Hypothetical ValueHypothetical Value4.15[3]

Table 2: Selectivity Index (SI) of Test Compounds

SI = IC50 in normal cell line (BEAS-2B) / IC50 in cancer cell line

Cell LineN-cis-p-CoumaroyltyrosineN-trans-p-CoumaroyltyrosineCisplatin
MCF-7 Calculated ValueCalculated ValueCalculated Value
A549 Calculated ValueCalculated Value0.63
Jurkat Calculated ValueCalculated ValueCalculated Value

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

Table 3: Apoptosis Induction by Test Compounds at IC50 Concentrations

Cell LineTreatment% Early Apoptosis% Late Apoptosis/NecrosisCaspase-3/7 Activity (Fold Change)
MCF-7 Vehicle ControlBaselineBaseline1.0
N-cis-p-CoumaroyltyrosineHypothetical ValueHypothetical ValueHypothetical Value
N-trans-p-CoumaroyltyrosineHypothetical ValueHypothetical ValueHypothetical Value
CisplatinHypothetical ValueHypothetical ValueHypothetical Value
A549 Vehicle ControlBaselineBaseline1.0
N-cis-p-CoumaroyltyrosineHypothetical ValueHypothetical ValueHypothetical Value
N-trans-p-CoumaroyltyrosineHypothetical ValueHypothetical ValueHypothetical Value
CisplatinHypothetical ValueHypothetical ValueHypothetical Value

Hypothesized Mechanism of Action and Signaling Pathway

Based on studies of structurally related compounds like p-Coumaric acid, we hypothesize that N-cis-p-Coumaroyltyrosine may induce apoptosis through the intrinsic pathway.[15][16] This could involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound N-cis-p-Coumaroyltyrosine Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by N-cis-p-Coumaroyltyrosine.

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for the comparative analysis of N-cis-p-Coumaroyltyrosine's cytotoxic effects. By employing a panel of diverse cell lines and a multi-assay approach, researchers can generate high-quality, reproducible data to elucidate the compound's therapeutic potential. The comparison with its trans-isomer and a standard chemotherapeutic agent will provide crucial insights into its structure-activity relationship and selectivity.

Future investigations should focus on validating the hypothesized mechanism of action through techniques such as Western blotting to analyze the expression levels of key apoptotic proteins. Furthermore, in vivo studies using animal models would be the subsequent logical step to evaluate the compound's efficacy and safety profile in a whole-organism context. The systematic approach detailed in this guide will contribute to a deeper understanding of N-cis-p-Coumaroyltyrosine and its potential as a novel anticancer agent.

References

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Mononuclear Nonoxido vs Dinuclear Oxido VIV Metallodrugs: Solution Behavior, Biomolecular Binding, Cytotoxicity. (2023, December 25). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019, April 17). Net Journals. Retrieved February 6, 2026, from [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023, September 8). ResearchGate. Retrieved February 6, 2026, from [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI. Retrieved February 6, 2026, from [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterization of N-coumaroyltyramine as a potent phytochemical which arrests human transformed cells via inhibiting protein tyrosine kinases. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021, November 20). NIH. Retrieved February 6, 2026, from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 6, 2026, from [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 6, 2026, from [Link]

  • (PDF) New Insights Into the Anticancer Effects ofp-Coumaric Acid: Focus on Colorectal Cancer. (2023, January 4). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). Retrieved February 6, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 6, 2026, from [Link]

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  • Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity of inhibitors. (a) Dose–response curve and IC50 of.... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Operational Directive: Safe Disposal and Handling of N-cis-p-Coumaroyltyrosine

Executive Summary & Chemical Profile N-cis-p-Coumaroyltyrosine is a bioactive phenolic conjugate comprising p-coumaric acid and tyrosine.[1][2][3][4] While often utilized in plant metabolomics and cell wall lignification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-cis-p-Coumaroyltyrosine is a bioactive phenolic conjugate comprising p-coumaric acid and tyrosine.[1][2][3][4] While often utilized in plant metabolomics and cell wall lignification studies, its disposal requires specific attention due to its phenolic nature and photo-isomerization potential .[1][2]

Unlike standard inert buffers, this compound represents a class of organic metabolites that can exhibit biological activity. Improper disposal into municipal drains is strictly prohibited due to potential ecological toxicity (phytotoxicity) and regulatory non-compliance with RCRA (Resource Conservation and Recovery Act) standards for organic waste.

Chemical Hazard Assessment
PropertySpecificationOperational Implication
Chemical Class Phenolic Amide / PhenylpropanoidPotential skin/eye irritant; incompatible with strong oxidizers.[1][2][3][4][5][6]
Isomeric State Cis-isomer (Z-isomer)High Instability. Prone to photo-reversion to the trans-isomer upon UV exposure.[1][2][3][4] Waste containers must be light-protected to prevent uncontrolled degradation.[1][2]
Solubility Soluble in MeOH, DMSO, dilute alkaliWaste stream is dictated by the solvent carrier (usually Flammable F-listed waste).[1][2][3][4]
RCRA Status Non-Listed (General Organic)Treat as Hazardous Chemical Waste (Non-Halogenated).[1][3][4]

Pre-Disposal Stabilization Protocol

Objective: Render the waste stream stable for storage and transport. Causality: Phenolic compounds can undergo oxidative coupling or quinone formation if left in basic solutions with air exposure, potentially creating insoluble tars that clog waste lines.[2]

Step 1: Isomer Preservation (Optional but Recommended)

If your facility performs "mass balance" audits on waste streams, the cis-isomer must be stabilized to prevent data discrepancies.[1][2]

  • Action: Wrap all collection vessels in aluminum foil or use amber glass containers.

  • Reason: The cis-isomer is thermodynamically less stable than the trans-isomer and will revert under ambient light.[1][2][3]

Step 2: pH Neutralization[1][2][3]
  • Action: If the compound is in an alkaline solution (common for solubilizing phenolics), adjust pH to 6.0–8.0 using dilute Acetic Acid (1M) or HCl.[2]

  • Reason: Extreme pH promotes hydrolysis of the amide bond, releasing free p-coumaric acid and tyrosine, altering the waste profile.[1][2][3]

Step 3: Segregation

CRITICAL: Do NOT mix with:

  • Oxidizing Agents (Peroxides, Nitric Acid): Risk of exothermic reaction and ring oxidation.

  • Heavy Metals: Phenolics can chelate metals, complicating downstream incineration.[2]

Disposal Workflow Decision Tree

The following logic gate ensures the correct waste stream selection based on the physical state of the material.

DisposalWorkflow Start Waste Generation: N-cis-p-Coumaroyltyrosine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry Solid LiquidWaste Solution / Eluent StateCheck->LiquidWaste Dissolved SolidBin Container: HDPE Wide-Mouth Label: Solid Organic Waste SolidWaste->SolidBin SolventCheck Identify Solvent LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated No Halogens HaloBin Container: Safety Can (Red) Label: Halogenated Waste Halogenated->HaloBin NonHaloBin Container: Safety Can (White/Yellow) Label: Flammable/Non-Halogenated NonHalogenated->NonHaloBin Final Transfer to EHS/Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Decision logic for segregating N-cis-p-Coumaroyltyrosine waste streams based on solvent compatibility.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.[1][2][3][4]

  • Containment: Place solid waste into a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-cis-p-Coumaroyltyrosine, Solid debris."[1][2][3][4]

    • Hazard Checkbox: Irritant.[2][5]

  • Sealing: Ensure the lid is screwed on tightly. Do not leave open in the fume hood.

Scenario B: Liquid Waste (HPLC Effluent or Stock Solutions)

Applicable to: Reaction mixtures, HPLC waste lines, dissolved stocks.[1][2][3][4]

  • Solvent Identification:

    • If in Methanol/Ethanol/DMSO: Classify as Non-Halogenated Organic Waste .[2]

    • If in Acetonitrile (with <1% TFA): Classify as Non-Halogenated Organic Waste .

    • If in Chloroform/DCM: Classify as Halogenated Organic Waste .[2]

  • Bulking: Pour into the appropriate 5-gallon safety carboy.

    • Note: Ensure the carboy is grounded (if metal) or has a conductive dip tube to prevent static discharge, especially with methanolic solutions.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.[1][2]

Regulatory & Environmental Compliance

This protocol aligns with US EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Coding: While N-cis-p-Coumaroyltyrosine is not P-listed (acutely hazardous) or U-listed, the waste mixture usually carries the code of the solvent:

    • F003: Spent non-halogenated solvents (Methanol, Acetone).[2]

    • D001: Ignitable characteristic (if flashpoint <60°C).

  • Ecological Impact: Phenolic compounds are phytotoxic and can disrupt microbial activity in wastewater treatment plants. Zero discharge to sink is mandatory. [1]

Emergency Contingencies

Spill Response:

  • Isolate: Mark the area.[2][7]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] (Respiratory protection is not typically required for small solid spills unless dust is generated).[2]

  • Neutralize/Absorb:

    • Liquids: Use vermiculite or a commercial organic spill pad.[2]

    • Solids: Wet a paper towel with water to prevent dust generation, then wipe up.[2]

  • Decontaminate: Clean the surface with 1% Sodium Carbonate (soda ash) solution to solubilize residual phenols, followed by water.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for F-List and P-List determinations). [Link]

  • National Institutes of Health (PubChem). Compound Summary: N-p-Coumaroyltyrosine (Chemical Properties and Toxicity). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

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